molecular formula C22H20O12 B15342249 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronideb

5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronideb

Cat. No.: B15342249
M. Wt: 476.4 g/mol
InChI Key: JWFBVQAFQYCXFD-AEOXVINBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronideb is a useful research compound. Its molecular formula is C22H20O12 and its molecular weight is 476.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H20O12

Molecular Weight

476.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H20O12/c1-31-18-12(24)11-9(23)7-10(8-5-3-2-4-6-8)32-17(11)16(28)19(18)33-22-15(27)13(25)14(26)20(34-22)21(29)30/h2-7,13-15,20,22,24-28H,1H3,(H,29,30)/t13-,14-,15+,20-,22+/m0/s1

InChI Key

JWFBVQAFQYCXFD-AEOXVINBSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the natural flavonoid, 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. The primary identified natural source for this compound is the root of Scutellaria baicalensis Georgi, a plant with a long history of use in traditional medicine. This document summarizes the available information on its natural occurrence and provides a generalized experimental approach for its extraction and isolation. Notably, there is a significant lack of quantitative data on the concentration of this specific flavonoid in its natural source, as well as a scarcity of detailed, optimized isolation protocols. Furthermore, to date, the biological activity and associated signaling pathways of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide have not been elucidated in publicly available scientific literature. This guide aims to consolidate the existing information and highlight critical knowledge gaps to direct future research endeavors.

Natural Sources

The sole identified natural source of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is the plant Scutellaria baicalensis Georgi, a member of the Lamiaceae family.[1][2] The roots of this plant, commonly known as Baikal skullcap or Huang-Qin, are rich in a variety of flavonoids, many of which have been studied for their pharmacological properties.[1][3][4][5] While numerous flavonoids from Scutellaria baicalensis have been isolated and characterized, 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide remains a less-studied constituent.

Data Presentation

A thorough review of the scientific literature reveals a significant gap in the quantitative analysis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide from its natural source. While methods for the quantification of major flavonoids like baicalin (B1667713) and wogonin (B1683318) from Scutellaria baicalensis are well-established, specific data for the target compound of this guide is not currently available.

CompoundNatural SourcePlant PartQuantitative Data (Yield/Concentration)Reference
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronideScutellaria baicalensis GeorgiRootNot Reported in Reviewed Literature[1][2]

Experimental Protocols

Due to the lack of a specific, detailed protocol for the isolation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a generalized methodology for the extraction and purification of flavonoids from Scutellaria baicalensis is presented below. This protocol is based on established techniques for flavonoid isolation from this plant source and would require significant optimization for the targeted purification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

3.1. General Extraction of Flavonoids from Scutellaria baicalensis

  • Plant Material Preparation: Dried roots of Scutellaria baicalensis are ground into a coarse powder.

  • Extraction: The powdered root material is extracted with a suitable solvent, typically methanol (B129727) or ethanol, using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency. The extraction is usually repeated multiple times to ensure maximum yield.

  • Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Chromatographic Purification: The flavonoid-rich fraction is further purified using a combination of chromatographic techniques. This may include:

    • Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex LH-20 with a gradient elution system.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Employing a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile). This step is crucial for isolating individual compounds with high purity.

  • Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR) and Mass Spectrometry (MS).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of flavonoids from Scutellaria baicalensis.

experimental_workflow start Dried Scutellaria baicalensis Roots powder Grinding to Powder start->powder extraction Solvent Extraction (e.g., Methanol) powder->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fractions Polar Fractions (Ethyl Acetate / n-Butanol) partitioning->fractions column_chrom Column Chromatography (Silica Gel / Sephadex LH-20) fractions->column_chrom prep_hplc Preparative HPLC (C18 Column) column_chrom->prep_hplc isolated_compound Isolated 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide prep_hplc->isolated_compound elucidation Structure Elucidation (NMR, MS) isolated_compound->elucidation

A generalized workflow for flavonoid isolation.
Illustrative Signaling Pathway of a Related Flavonoid

Disclaimer: The following diagram illustrates a known signaling pathway for baicalin , another major flavonoid from Scutellaria baicalensis. This is provided for illustrative purposes only, as no information is currently available on the biological activity or signaling pathways of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

signaling_pathway baicalin Baicalin tlr4 TLR4/MD2 Complex baicalin->tlr4 Inhibition myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nf_kb NF-κB ikk->nf_kb Activation nucleus Nucleus nf_kb->nucleus Translocation inflammatory_genes Inflammatory Gene Transcription nucleus->inflammatory_genes

References

Biosynthesis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a naturally occurring flavonoid isolated from Scutellaria baicalensis Georgi. This document details the enzymatic steps, key intermediates, and relevant enzymes involved in its formation, from primary metabolism to the final glucuronidated product. Quantitative data, where available, is summarized, and detailed experimental protocols for key enzyme assays are provided.

Overview of the Biosynthetic Pathway

The biosynthesis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of a flavone (B191248) backbone. This is followed by a series of modifications, including hydroxylation, methoxylation, and finally, glucuronidation. The proposed pathway is elucidated based on known enzymatic activities in Scutellaria baicalensis.

The core of the pathway involves the synthesis of the aglycone, 5,7,8-Trihydroxy-6-methoxyflavone, followed by its glycosylation. The aglycone is derived from the common flavonoid, scutellarein (B1681691).

The Biosynthetic Pathway in Detail

The pathway can be divided into three main stages:

  • Formation of the Scutellarein Backbone: This stage follows the well-established flavonoid biosynthesis pathway.

  • Modification of the Scutellarein Backbone: This involves key hydroxylation and methoxylation steps to produce the specific aglycone.

  • Glucuronidation: The final step to produce the target molecule.

Stage 1: Formation of the Scutellarein Backbone

The synthesis of scutellarein begins with the amino acid L-phenylalanine and proceeds through the following key enzymatic steps:

  • L-Phenylalanine to Cinnamic acid: Catalyzed by Phenylalanine ammonia-lyase (PAL) .

  • Cinnamic acid to p-Coumaric acid: Catalyzed by Cinnamate 4-hydroxylase (C4H) .

  • p-Coumaric acid to p-Coumaroyl-CoA: Catalyzed by 4-Coumarate:CoA ligase (4CL) .

  • p-Coumaroyl-CoA to Naringenin chalcone (B49325): One molecule of p-Coumaroyl-CoA and three molecules of Malonyl-CoA are condensed by Chalcone synthase (CHS) .

  • Naringenin chalcone to Naringenin: Isomerization is catalyzed by Chalcone isomerase (CHI) .

  • Naringenin to Apigenin: Catalyzed by Flavone synthase (FNS) .

  • Apigenin to Scutellarein (5,6,7,4'-Tetrahydroxyflavone): Hydroxylation at the C-6 position is catalyzed by Flavone 6-hydroxylase (F6H) , a cytochrome P450 enzyme (CYP82D1.1 in S. baicalensis)[1][2].

Scutellarein Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Scutellarein Scutellarein Apigenin->Scutellarein F6H (CYP82D1.1)

Figure 1: Biosynthesis of Scutellarein.
Stage 2: Modification of the Scutellarein Backbone

Starting from scutellarein, two key modifications are required to form the aglycone of the target molecule: 8-hydroxylation and 6-O-methylation.

  • Scutellarein to 5,6,7,8,4'-Pentahydroxyflavone: Hydroxylation at the C-8 position is proposed to be catalyzed by a Flavone 8-hydroxylase (F8H) . S. baicalensis is known to possess an F8H (CYP82D2) that acts on chrysin[2]. It is plausible that this or a similar enzyme hydroxylates scutellarein.

  • 5,6,7,8,4'-Pentahydroxyflavone to 5,7,8-Trihydroxy-6-methoxyflavone (6-Methoxyscutellarein): The hydroxyl group at the C-6 position is methylated by an O-methyltransferase (OMT) . Studies on S. baicalensis have identified Type II OMTs (SbPFOMT2 and SbPFOMT5) that are responsible for methylation at the C-6 position of flavonoids[3].

Aglycone Formation Scutellarein Scutellarein 5,6,7,8,4'-Pentahydroxyflavone 5,6,7,8,4'-Pentahydroxyflavone Scutellarein->5,6,7,8,4'-Pentahydroxyflavone F8H (CYP82D2) 5,7,8-Trihydroxy-6-methoxyflavone 5,7,8-Trihydroxy-6-methoxyflavone 5,6,7,8,4'-Pentahydroxyflavone->5,7,8-Trihydroxy-6-methoxyflavone OMT (SbPFOMT)

Figure 2: Formation of the Aglycone.
Stage 3: Glucuronidation

The final step is the attachment of a glucuronic acid moiety to the 7-hydroxyl group of the aglycone.

  • 5,7,8-Trihydroxy-6-methoxyflavone to 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: This reaction is catalyzed by a UDP-glucuronosyltransferase (UGT) , specifically a UDP-glucuronate:flavonoid 7-O-glucuronosyltransferase. In S. baicalensis, an enzyme designated as UDP-glucuronate:baicalein 7-O-glucuronosyltransferase (UBGAT, EC 2.4.1.253) has been identified and shown to be active on scutellarein[4][5]. A genome-wide study further identified SbUGAT4 as a key enzyme for the 7-O-glucuronidation of flavones in the roots of S. baicalensis[6][7].

Final Glucuronidation 5,7,8-Trihydroxy-6-methoxyflavone 5,7,8-Trihydroxy-6-methoxyflavone 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide 5,7,8-Trihydroxy-6-methoxyflavone->5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide UGT (UBGAT/SbUGAT4) + UDP-glucuronic acid

Figure 3: Final Glucuronidation Step.

Quantitative Data

Quantitative data for the specific enzymes in the biosynthesis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is limited. However, kinetic data for related enzymes and substrates are available and summarized below.

EnzymeSubstrateKm (µM)Vmax (units)Source
Human UGT1A1 Scutellarein0.02 (Ki, competitive inhibition)-[8]
Human UGT1A6 Scutellarein5.0 (Ki, competitive inhibition)-[8]
Human UGT1A9 Scutellarein5.8 (Ki, competitive inhibition)-[8]
Human UGT2B7 Scutellarein35.9 (Ki, competitive inhibition)-[8]
S. baicalensis UBGAT Baicalein16133 pkat/mg protein[4]
S. baicalensis UBGAT Scutellarein2578 pkat/mg protein[4]
S. baicalensis SbUGAT4 Baicalein11.2 ± 1.518.3 ± 0.6 nkat/mg protein[6][7]

Experimental Protocols

Detailed experimental protocols for the key enzyme classes involved in the later stages of the biosynthesis are provided below. These are generalized protocols that can be adapted for the specific enzymes from Scutellaria baicalensis.

Flavone 6-Hydroxylase (F6H) and Flavone 8-Hydroxylase (F8H) Assay

This protocol is based on methods for assaying cytochrome P450-dependent flavonoid hydroxylases.

Objective: To determine the activity of F6H or F8H by measuring the conversion of a flavone substrate to its hydroxylated product.

Materials:

  • Microsomal preparations containing the recombinant F6H or F8H.

  • Flavone substrate (e.g., Apigenin for F6H, Scutellarein for F8H) dissolved in DMSO.

  • NADPH.

  • Assay buffer: 50 mM Tris-HCl (pH 7.3), 150 mM NaCl, 10% (v/v) glycerol[9].

  • Quenching solution: Acetonitrile or Methanol.

  • HPLC system for product analysis.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, flavone substrate (final concentration typically 5-50 µM), and the microsomal preparation.

  • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding NADPH (final concentration typically 0.5-1 mM).

  • Incubate for a specific time period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of quenching solution.

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant by HPLC to quantify the formation of the hydroxylated product.

Data Analysis:

  • Calculate the amount of product formed based on a standard curve.

  • Enzyme activity is typically expressed as pmol or nmol of product formed per minute per mg of protein.

Flavonoid O-Methyltransferase (OMT) Assay

This protocol is for determining the activity of flavonoid OMTs.

Objective: To measure the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a flavonoid substrate.

Materials:

  • Purified recombinant OMT.

  • Flavonoid substrate (e.g., 5,6,7,8,4'-Pentahydroxyflavone) dissolved in DMSO.

  • S-adenosyl-L-methionine (SAM).

  • Assay buffer: 100 mM Tris-HCl (pH 7.5)[10].

  • Quenching solution: Methanol.

  • HPLC system for product analysis.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, flavonoid substrate (final concentration typically 0.5 mM), SAM (final concentration typically 5 mM), and the purified OMT[10].

  • Incubate the mixture at the optimal temperature (e.g., 37°C) for a defined period (e.g., 1-12 hours)[10].

  • Terminate the reaction by adding an equal volume of methanol.

  • Centrifuge to remove any precipitate.

  • Analyze the supernatant by HPLC to quantify the methylated product.

Data Analysis:

  • Quantify the product peak area and calculate the concentration using a standard curve.

  • Express enzyme activity as the rate of product formation.

UDP-Glucuronosyltransferase (UGT) Assay

This protocol is for measuring the glucuronidation of a flavonoid aglycone.

Objective: To determine the activity of UGT by measuring the formation of a flavonoid glucuronide.

Materials:

  • Microsomal preparation or purified recombinant UGT.

  • Flavonoid aglycone (e.g., 5,7,8-Trihydroxy-6-methoxyflavone) dissolved in DMSO.

  • Uridine 5'-diphosphoglucuronic acid (UDPGA).

  • Assay buffer: e.g., 100 mM Tris-HCl (pH 7.4) containing MgCl2.

  • Quenching solution: Acetonitrile or Methanol.

  • HPLC system for product analysis.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, flavonoid aglycone (final concentration typically 10-100 µM), and the enzyme source.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding UDPGA (final concentration typically 1-5 mM).

  • Incubate at 37°C for a specific time (e.g., 30-120 minutes).

  • Stop the reaction with a quenching solution.

  • Centrifuge to pellet protein.

  • Analyze the supernatant by HPLC to quantify the flavonoid glucuronide.

Data Analysis:

  • Calculate the amount of glucuronide formed from a standard curve.

  • Express UGT activity as the rate of product formation per unit of enzyme.

Conclusion

The biosynthesis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in Scutellaria baicalensis is a specialized branch of the flavonoid pathway. It involves a series of specific hydroxylation, methoxylation, and glucuronidation steps that are catalyzed by a unique set of enzymes. Understanding this pathway is crucial for the metabolic engineering of this and related bioactive compounds for pharmaceutical and nutraceutical applications. Further research is needed to fully characterize the kinetics and substrate specificities of all the enzymes involved in this intricate biosynthetic network.

References

Unveiling the Spectroscopic Signature of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the natural product 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. This flavonoid, primarily isolated from the roots of Scutellaria baicalensis Georgi, is a subject of interest for its potential biological activities. While a complete, published set of raw nuclear magnetic resonance (NMR) data remains elusive in readily accessible scientific literature, this document compiles the existing mass spectrometry (MS) information and outlines a generalized experimental protocol for its isolation and characterization based on established phytochemical workflows for flavonoids from this species.

Spectroscopic Data

To date, detailed ¹H and ¹³C NMR spectral assignments for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide have not been explicitly published in major natural product journals or databases. However, mass spectrometry data, crucial for its identification in complex mixtures, has been referenced.

Table 1: Mass Spectrometry Data for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide

Ionization ModePrecursor Ion (m/z)Molecular FormulaInferred MassSource Organism
ESI⁻475.0963C₂₁H₁₈O₁₂476.0853Scutellaria arenicola

Note: The ESI⁻ precursor ion corresponds to [M-H]⁻.

The identification of this compound in Scutellaria species is typically achieved through high-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS), which allows for the determination of its molecular formula and fragmentation pattern, distinguishing it from other isomeric flavonoids.

Experimental Protocols

The following is a generalized protocol for the isolation and characterization of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide from Scutellaria baicalensis roots, synthesized from methodologies reported for similar flavonoids from this plant.

1. Plant Material and Extraction:

  • Dried roots of Scutellaria baicalensis are pulverized into a fine powder.

  • The powdered material is extracted exhaustively with a polar solvent, typically 70-80% aqueous methanol (B129727) or ethanol, at room temperature.

  • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

  • Initial Fractionation: The crude extract is subjected to column chromatography over a macroporous resin (e.g., Diaion HP-20) and eluted with a stepwise gradient of methanol in water to afford several fractions.

  • Medium-Pressure Liquid Chromatography (MPLC): Fractions enriched with the target compound are further purified by MPLC on a reversed-phase C18 column using a gradient of acetonitrile (B52724) or methanol in water.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative HPLC on a C18 column to yield the pure 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

3. Structure Elucidation:

  • Mass Spectrometry (MS): The molecular weight and elemental composition of the purified compound are determined using high-resolution electrospray ionization mass spectrometry (HRESIMS). Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are conducted to elucidate the complete chemical structure, including the positions of the hydroxyl, methoxy, and glucuronide moieties on the flavone (B191248) skeleton.

Workflow and Methodological Overview

The logical flow for the isolation and identification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is depicted in the following diagram.

experimental_workflow start Dried Scutellaria baicalensis Roots extraction Solvent Extraction (e.g., 80% MeOH) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Flavonoid Extract filtration->crude_extract column_chroma Macroporous Resin Column Chromatography crude_extract->column_chroma fractionation Fraction Collection column_chroma->fractionation mplc MPLC Purification (Reversed-Phase C18) fractionation->mplc hplc Preparative HPLC (Reversed-Phase C18) mplc->hplc pure_compound Pure 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide hplc->pure_compound analysis Structural Elucidation pure_compound->analysis ms HRESIMS & MS/MS analysis->ms nmr 1D & 2D NMR Spectroscopy analysis->nmr

Isolation and Identification Workflow

Preliminary Biological Screening of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: A Technical Overview Based on Structurally Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide belongs to the flavonoid class of polyphenolic secondary metabolites, which are widely recognized for their diverse pharmacological properties. Flavonoids from the root of Scutellaria baicalensis, a plant rich in such compounds, have demonstrated a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1] The structural features of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, specifically the hydroxylation and methoxylation pattern of the flavone (B191248) backbone and the presence of a glucuronide moiety, suggest potential for significant biological activity. Glucuronidation can impact a flavonoid's solubility, bioavailability, and bioactivity.[2] This document outlines a prospective preliminary biological screening of this compound, drawing parallels from the activities of its close structural analogs.

Predicted Biological Activities and Supporting Data from Related Compounds

Based on the structure-activity relationships of flavonoids, 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is anticipated to exhibit antiproliferative and antioxidant activities.

Antiproliferative Activity

Flavonoids with multiple hydroxyl and methoxy (B1213986) groups have shown potent activity against various cancer cell lines. The substitution pattern on the A and B rings of the flavonoid core is a key determinant of this activity. For instance, studies on methoxyflavone analogs have highlighted their cytotoxic effects on breast cancer cell lines.

Table 1: Antiproliferative Activity of Structurally Related Flavonoids

CompoundCell LineIC50 (µM)Reference
3,5,7-Trihydroxy-6-methoxyflavoneA-549 (Lung)18.5[3]
3,5,7-Trihydroxy-6-methoxyflavonePC-3 (Prostate)26.3[3]
3,5,7-Trihydroxy-6-methoxyflavoneMCF-7 (Breast)33.1[3]
3,5,7-Trihydroxy-6-methoxyflavoneHT-29 (Colon)49.2[3]
3,5,7-Trihydroxy-6-methoxyflavoneHeLa (Cervix)59.5[3]
5,3'-dihydroxy-3,6,7,8,4'-PeMFMCF-7 (Breast)3.71[4]
5,3'-dihydroxy-3,6,7,8,4'-PeMFMDA-MB-231 (Breast)21.27[4]
5,4'-dihydroxy-6,7-dimethoxyflavone (Cirsimaritin)Aspc-1 (Pancreatic)>10[5]
5-hydroxy-6,7,3',4'-tetramethoxyflavone (5-demethylsinensetin)Aspc-1 (Pancreatic)>10[5]
Antioxidant Activity

The antioxidant capacity of flavonoids is well-established and is largely attributed to their ability to scavenge free radicals. The number and position of hydroxyl groups are critical for this activity. The presence of an ortho-catechol group (3',4'-OH) in the B-ring is a significant contributor to high antioxidant capacity.[6] While methoxy groups can sometimes diminish antioxidant activity compared to hydroxyl groups, the overall substitution pattern is crucial.[7]

Table 2: Antioxidant Activity of a Structurally Related Flavonoid

CompoundAssayIC50 (µM)Reference
Baicalein (5,6,7-trihydroxyflavone)DPPH radical scavenging5.2 ± 0.2[8]
Baicalein (5,6,7-trihydroxyflavone)ABTS radical scavenging6.3[8]

Experimental Protocols

The following are detailed methodologies for key experiments that would be central to the preliminary biological screening of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, based on standard practices for related compounds.

Antiproliferative Activity - MTT Assay

The antiproliferative activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A-549, PC-3, HT-29, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Antioxidant Activity - DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Sample Preparation: The test compound is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol) to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: A solution of DPPH in the same solvent (e.g., 0.1 mM) is prepared.

  • Incubation: The test compound dilutions are mixed with the DPPH solution. The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined. Ascorbic acid or Trolox is typically used as a positive control.

Visualization of Potential Mechanisms

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the biological screening of flavonoids.

G Flavonoid Flavonoid (e.g., 5,7,8-Trihydroxy-6- methoxyflavone-7-O-glucuronide) ROS Reactive Oxygen Species (ROS) Flavonoid->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Flavonoid->Antioxidant_Enzymes Upregulates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidant_Enzymes->ROS Neutralizes Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Hypothetical Antioxidant Mechanism of a Flavonoid.

G Flavonoid Flavonoid Growth_Factor_Receptor Growth Factor Receptor Flavonoid->Growth_Factor_Receptor Inhibits Apoptosis Apoptosis Flavonoid->Apoptosis Induces PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation NFkB->Cell_Proliferation G Compound_Prep Compound Preparation (Stock Solution & Dilutions) Treatment Treatment with Compound Compound_Prep->Treatment Cell_Culture Cell Seeding in 96-well plates Cell_Culture->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis

References

In Vitro Antioxidant Activity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the in vitro antioxidant properties of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and its close structural analogs. Due to a scarcity of direct research on the specified compound, this paper leverages comprehensive data from studies on scutellarin (B1681692) (scutellarein-7-O-glucuronide), a structurally similar flavonoid glucuronide, to infer and understand its potential antioxidant mechanisms and efficacy. This guide summarizes quantitative data from key antioxidant assays, details the experimental protocols for these evaluations, and presents visual diagrams of experimental workflows and potential mechanistic pathways.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their diverse bioactive properties, including significant antioxidant effects. The compound 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide belongs to this family. Its structure suggests a potential for radical scavenging and metal chelation due to the presence of multiple hydroxyl groups. Glucuronidation, a common metabolic modification, significantly impacts the bioavailability and bioactivity of flavonoids.[1] This document explores the in vitro antioxidant capacity of this flavonoid glucuronide, drawing parallels from the well-studied analog, scutellarin.

Quantitative Antioxidant Activity Data

The antioxidant activity of flavonoids can be assessed through various assays that measure different aspects of their radical scavenging and reducing capabilities. The following table summarizes the quantitative data for scutellarin (scutellarein-7-O-glucuronide) in comparison to its aglycone, scutellarein (B1681691), providing insight into the effects of 7-O-glucuronidation.[2]

Antioxidant AssayCompoundIC50 (µM)Relative Activity
DPPH• Scavenging Scutellarein8.5Higher
Scutellarin15.6Lower
ABTS+• Scavenging Scutellarein4.3Higher
Scutellarin9.1Lower
PTIO• Scavenging Scutellarein11.2Higher
Scutellarin26.5Lower
Cupric Ion Reducing (CUPRAC) Scutellarein5.3Higher
Scutellarin11.5Lower
Superoxide (B77818) Anion (•O2−) Scavenging Scutellarein38.4Lower
Scutellarin12.5Higher

Data sourced from a comparative study on scutellarein and scutellarin.[2]

Interpretation of Data: The data indicates that for assays based on hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, such as DPPH, ABTS, PTIO, and CUPRAC, the aglycone (scutellarein) exhibits stronger antioxidant activity (lower IC50 values) than its 7-O-glucuronide form (scutellarin).[2] This suggests that the glucuronidation of the hydroxyl group at the 7-position diminishes its ability to donate a hydrogen atom or an electron.[2] Conversely, in the superoxide anion scavenging assay, scutellarin is significantly more potent than its aglycone.[2] This highlights the dual effect of glucuronidation, which can either decrease or enhance specific antioxidant activities.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the key in vitro antioxidant assays mentioned above.

DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.[3]

  • Reagents and Equipment:

    • DPPH solution (0.1 mM in methanol)[3][4]

    • Test compound (5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide or analog) dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO)

    • Positive control (e.g., Ascorbic acid or Trolox)[3]

    • 96-well microplate reader or UV-Vis spectrophotometer[3]

    • Methanol[3]

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in methanol.[3]

    • Add 20 µL of each dilution to the wells of a 96-well plate.[4]

    • Add 180 µL of the 0.1 mM DPPH solution to each well.[4]

    • For the blank, use 20 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at 37°C for 30 minutes.[4]

    • Measure the absorbance at 515 nm.[4]

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100, where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.[3]

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.

  • Reagents and Equipment:

    • ABTS solution (7 mM)

    • Potassium persulfate (2.45 mM)

    • Phosphate buffered saline (PBS) or ethanol (B145695)

    • Test compound and positive control

    • Microplate reader or UV-Vis spectrophotometer

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS radical solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare serial dilutions of the test compound and positive control.

    • Add a small volume of each dilution to the diluted ABTS radical solution.

    • Incubate for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

This assay is based on the reduction of Cu(II) to Cu(I) by antioxidants.[2]

  • Reagents and Equipment:

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the copper(II) chloride solution, neocuproine solution, and ammonium acetate buffer to each well.

    • Add the test compound dilutions to the respective wells.

    • Incubate at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 450 nm.

    • Higher absorbance indicates greater reducing power.

    • Calculate the antioxidant capacity relative to a standard antioxidant like Trolox.

Visualizations: Workflows and Pathways

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates the general workflow for evaluating the in vitro antioxidant activity of a test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound (e.g., Flavonoid Glucuronide) and Positive Control Solutions prep_reagents Prepare Assay-Specific Reagents (DPPH, ABTS, etc.) mix Mix Test Compound with Reagents in 96-well plate prep_reagents->mix incubate Incubate under Controlled Conditions (Time, Temperature, Light) mix->incubate measure Measure Absorbance using Spectrophotometer/Plate Reader incubate->measure calc_inhibition Calculate Percentage of Radical Scavenging measure->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 compare Compare with Positive Control calc_ic50->compare

Caption: General workflow for in vitro antioxidant capacity assessment.

Antioxidant Mechanism of Action

Flavonoids exert their antioxidant effects primarily through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. The presence of a glucuronide moiety can influence these pathways.

G cluster_flavonoid Flavonoid-O-Glucuronide cluster_radical Free Radical cluster_mechanisms Scavenging Mechanisms cluster_outcome Result flavonoid Flavonoid Structure with -OH and -O-Glucuronide groups hat Hydrogen Atom Transfer (HAT) (Primarily from -OH groups) flavonoid->hat Donates H• set Single Electron Transfer (SET) (Followed by Proton Transfer) flavonoid->set Donates e- radical Radical Species (DPPH•, ABTS•+, O2•−) neutralized Neutralized Radical + Stable Flavonoid Radical radical->neutralized Scavenged hat->radical set->radical

Caption: Key mechanisms of flavonoid antioxidant action.

Discussion and Conclusion

The available evidence from the structurally similar flavonoid, scutellarin, strongly suggests that 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide possesses significant in vitro antioxidant activity. The glucuronidation at the 7-position likely modulates its efficacy, potentially reducing its activity in assays dependent on direct hydrogen or electron donation from that site, while possibly enhancing its effectiveness against specific radicals like superoxide anions.

The pyrogallol-type arrangement of hydroxyl groups on the A-ring is a key structural feature for antioxidant potential.[2] However, the addition of a bulky glucuronide group can introduce steric hindrance and alter the electronic properties of the molecule, leading to the observed differences in activity compared to the aglycone.[2]

For drug development professionals, these findings imply that while the flavonoid glucuronide may exhibit antioxidant properties, its specific profile of activity is nuanced. It is crucial to evaluate its effects in a range of assays to fully characterize its potential. Further research is warranted to isolate or synthesize 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and directly assess its antioxidant profile to confirm the inferences drawn from its analogs. Understanding the structure-activity relationship, particularly the impact of glucuronidation, is essential for the rational design and development of flavonoid-based therapeutic agents.

References

Potential Therapeutic Targets of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide delineates the potential therapeutic targets of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a natural flavonoid glycoside isolated from Scutellaria baicalensis. Pharmacokinetic studies indicate that this glucuronide is a major metabolite and likely acts as a prodrug, being converted to its aglycone, wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone), in the intestine and liver. Consequently, this document focuses on the well-documented therapeutic targets and mechanisms of action of wogonin as the primary bioactive compound. Wogonin has demonstrated significant anti-cancer, neuroprotective, and anti-inflammatory properties through the modulation of a multitude of signaling pathways and molecular targets. This guide provides a comprehensive overview of these targets, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades to facilitate further research and drug development efforts.

Introduction

5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a flavonoid found in the roots of Scutellaria baicalensis Georgi, a plant with a long history of use in traditional medicine. While direct studies on the biological activity of the glucuronide are limited, extensive research has been conducted on its aglycone, wogonin. Evidence suggests that following oral administration, the glucuronide is hydrolyzed to wogonin, which then exerts a range of pharmacological effects. This guide will, therefore, focus on the established therapeutic targets of wogonin, presenting it as the active metabolite of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

Therapeutic Potential and Key Areas of Research

Wogonin has shown therapeutic potential in three primary areas:

  • Oncology: Inhibition of proliferation, induction of apoptosis, and suppression of metastasis in various cancer types.

  • Neuroprotection: Attenuation of neuronal damage and inflammation in models of neurodegenerative diseases and brain injury.

  • Anti-inflammation: Reduction of pro-inflammatory mediators in various inflammatory conditions.

Identified Therapeutic Targets and Signaling Pathways

The multifaceted therapeutic effects of wogonin are attributed to its ability to modulate a wide array of signaling pathways and molecular targets. These are summarized below and detailed in the subsequent sections.

Anti-Cancer Effects

Wogonin's anti-cancer activity is mediated through the regulation of several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

anticancer_pathways Wogonin Wogonin PI3K PI3K Wogonin->PI3K Inhibits Akt Akt Wogonin->Akt Inhibits NFkB NF-κB Wogonin->NFkB Inhibits MAPK MAPK Wogonin->MAPK Inhibits CDK9 CDK9 Wogonin->CDK9 Inhibits p53 p53 Wogonin->p53 Activates PI3K->Akt Akt->NFkB Proliferation Proliferation Akt->Proliferation Promotes NFkB->Proliferation Promotes MAPK->Proliferation CDK9->Proliferation Promotes Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Figure 1: Wogonin's Anti-Cancer Signaling Pathways.
  • PI3K/Akt Pathway: Wogonin inhibits the phosphorylation of PI3K and Akt, leading to the suppression of downstream pro-survival signals and induction of apoptosis.[1][2][3][4]

  • MAPK Pathway: Wogonin has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, affecting cell proliferation and survival.[5]

  • NF-κB Pathway: By inhibiting the activation of Nuclear Factor-kappa B (NF-κB), wogonin downregulates the expression of inflammatory and anti-apoptotic genes.[5][6]

  • CDK9 Inhibition: Wogonin directly inhibits Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, leading to cell cycle arrest and apoptosis.[7][8][9][10]

  • p53 Stabilization: Wogonin can induce the stabilization and activation of the p53 tumor suppressor protein, promoting apoptosis in cancer cells.[11]

Neuroprotective Effects

Wogonin exhibits neuroprotective properties by mitigating oxidative stress, inflammation, and apoptosis in the central nervous system.

neuroprotection_pathways Wogonin Wogonin MicrogliaActivation Microglial Activation Wogonin->MicrogliaActivation Inhibits OxidativeStress Oxidative Stress Wogonin->OxidativeStress Reduces Apoptosis Apoptosis Wogonin->Apoptosis Inhibits PI3K_Akt PI3K/Akt Wogonin->PI3K_Akt Activates NeuronalSurvival Neuronal Survival Nrf2_HO1 Nrf2/HO-1 PI3K_Akt->Nrf2_HO1 Activates Nrf2_HO1->OxidativeStress Inhibits Nrf2_HO1->NeuronalSurvival Promotes

Figure 2: Wogonin's Neuroprotective Mechanisms.
  • Inhibition of Microglial Activation: Wogonin suppresses the activation of microglia, thereby reducing the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in the brain.[12]

  • PI3K/Nrf2/HO-1 Pathway: Wogonin activates the PI3K/Akt pathway, which in turn upregulates the Nrf2/HO-1 signaling cascade, a key pathway in cellular defense against oxidative stress.[13][14]

Anti-inflammatory Effects

Wogonin's anti-inflammatory effects are primarily mediated by the inhibition of pro-inflammatory signaling pathways and the synthesis of inflammatory mediators.

anti_inflammatory_pathways Wogonin Wogonin NFkB NF-κB Wogonin->NFkB Inhibits COX2 COX-2 Wogonin->COX2 Inhibits iNOS iNOS Wogonin->iNOS Inhibits NFkB->COX2 Induces NFkB->iNOS Induces ProInflammatoryCytokines Pro-inflammatory Cytokines NFkB->ProInflammatoryCytokines Induces Prostaglandins (B1171923) Prostaglandins COX2->Prostaglandins Produces NitricOxide Nitric Oxide iNOS->NitricOxide Produces

Figure 3: Wogonin's Anti-inflammatory Mechanisms.
  • Inhibition of NF-κB Signaling: As in cancer, wogonin's inhibition of NF-κB is a central mechanism for its anti-inflammatory effects, reducing the expression of numerous pro-inflammatory genes.[5][6]

  • Downregulation of COX-2 and iNOS: Wogonin suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the production of prostaglandins and nitric oxide, respectively, which are key mediators of inflammation.[15]

Quantitative Data

The following tables summarize the quantitative data for the bioactivity of wogonin from various in vitro studies.

Table 1: In Vitro Anti-Cancer Activity of Wogonin
Cell LineCancer TypeAssayEndpointValueReference
GH3ProlactinomaCCK-8IC50 (72h)61.99 µM[1][16]
MMQProlactinomaCCK-8IC50 (72h)107 µM[1][16]
A549Lung CancerMTTViability31% at 50 µM[17]
A427Lung CancerMTTViability34% at 50 µM[17]
SKOV3Ovarian CancerCCK-8Viability>80% at 20 µM (72h)[18]
SKOV3/DDPOvarian Cancer (Cisplatin-resistant)CCK-8Viability>80% at 20 µM (72h)[18]
OV2008Ovarian CancerCCK-8Viability>80% at 20 µM (72h)[18]
C13*Ovarian Cancer (Cisplatin-resistant)CCK-8Viability>80% at 20 µM (72h)[18]
MV4-11Acute Myeloid LeukemiaProliferationIC5020 nM[10]
Table 2: In Vitro Kinase Inhibitory Activity of Wogonin
Target KinaseAssay TypeEndpointValueReference
CDK9Cell-free kinase assayIC50~200 nM[8]
CDK9In vitro kinase inhibitionIC5019.9 nM[10]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

Cell Viability and Proliferation Assays

cell_viability_workflow cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plates B Treat with varying concentrations of Wogonin A->B C Incubate for 24, 48, or 72 hours B->C D Add MTT or CCK-8 reagent C->D E Incubate for 1-4 hours D->E F Measure absorbance at specified wavelength E->F G Calculate cell viability and IC50 values F->G

Figure 4: General workflow for MTT and CCK-8 assays.
  • MTT Assay: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

  • CCK-8 Assay: The Cell Counting Kit-8 assay is another colorimetric assay that uses a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.

Apoptosis Assays

apoptosis_workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow A Treat cells with Wogonin B Harvest and wash cells with PBS A->B C Resuspend cells in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify apoptotic cell populations F->G

Figure 5: Workflow for detecting apoptosis by flow cytometry.
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Western Blotting for Signaling Pathway Analysis
  • Protocol:

    • Cells are treated with wogonin for a specified time.

    • Total protein is extracted from the cells using a lysis buffer.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-PI3K, PI3K).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Neuroprotection Studies
  • Animal Models: Rat or mouse models of traumatic brain injury (TBI) or cerebral ischemia are commonly used.[13][14][19][20]

  • Drug Administration: Wogonin is typically dissolved in a vehicle like DMSO and administered intraperitoneally at doses ranging from 20-50 mg/kg.[9][19]

  • Assessments:

    • Neurological Severity Scores: Behavioral tests to assess motor and sensory function.[13][14][20]

    • Histological Analysis: Brain tissue is examined for neuronal damage, infarct volume, and brain edema.[13][14][19]

    • Biochemical Assays: Measurement of oxidative stress markers and inflammatory cytokines in brain tissue.

Conclusion and Future Directions

The available evidence strongly suggests that 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide functions as a prodrug, with its therapeutic effects being mediated by its aglycone, wogonin. Wogonin has emerged as a promising multi-target agent with significant potential in the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. Its ability to modulate key signaling pathways such as PI3K/Akt, MAPK, NF-κB, and CDK9 underscores its pleiotropic pharmacological profile.

Future research should focus on several key areas:

  • Direct Biological Activity of the Glucuronide: Investigating whether 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide possesses any intrinsic biological activity independent of its conversion to wogonin.

  • Comparative Studies: Conducting head-to-head studies comparing the efficacy and pharmacokinetics of the glucuronide and its aglycone.

  • Clinical Translation: Given the extensive preclinical data on wogonin, well-designed clinical trials are warranted to evaluate its safety and efficacy in human subjects.

  • Formulation Development: Optimizing drug delivery systems to enhance the bioavailability and targeted delivery of wogonin and its glucuronide.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and its active metabolite, wogonin.

References

In-Depth Technical Guide to 5,7,8-Trihydroxy-6-methoxyflavone 7-O-glucuronide (CAS Number: 164022-76-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,8-Trihydroxy-6-methoxyflavone 7-O-glucuronide (CAS No. 164022-76-8) is a flavonoid glycoside naturally occurring in the roots of Scutellaria baicalensis Georgi, a plant widely used in traditional Chinese medicine. As a member of the flavonoid family, this compound is of significant interest to the scientific community for its potential therapeutic properties, which are believed to include anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of the available scientific literature on its properties, biological activities, and relevant experimental methodologies.

Physicochemical Properties

The fundamental physicochemical properties of 5,7,8-Trihydroxy-6-methoxyflavone 7-O-glucuronide are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueReference
CAS Number 164022-76-8
Molecular Formula C₂₂H₂₀O₁₂
Molecular Weight 476.39 g/mol
Appearance Not explicitly reported, likely a solid
Solubility Not explicitly reported, likely soluble in polar organic solvents
SMILES COC1=C(C2=C(C(=O)C=C(O2)C3=CC=CC=C3)C(=C1O[C@H]4--INVALID-LINK--C(=O)O)O)O">C@@HO)O)O
InChI InChI=1S/C22H20O12/c1-30-17-14(25)12-13(24)10(20(28)33-21(12)15(17)26)9-5-3-2-4-6-9/h2-8,19,21,23-27H,1H3,(H,28,29)(H,31,32)/t19-,21+,23+,24-,25+,26?/m1/s1

Biological Activity and Mechanism of Action

While direct experimental studies on 5,7,8-Trihydroxy-6-methoxyflavone 7-O-glucuronide are limited, the broader family of flavonoids from Scutellaria baicalensis has been extensively studied. This provides a strong basis for inferring its likely biological activities and mechanisms of action.

Anti-Inflammatory Activity

Flavonoids isolated from Scutellaria baicalensis have demonstrated significant anti-inflammatory effects.[1] These effects are primarily attributed to the downregulation of pro-inflammatory mediators. The molecular mechanisms often involve the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

  • NF-κB Pathway Inhibition: Extracts from Scutellaria baicalensis have been shown to suppress the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][3][4] Inhibition of NF-κB activation by flavonoids can occur through the prevention of IκBα degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[5]

  • MAPK Pathway Modulation: Flavonoids from Scutellaria baicalensis can also modulate the MAPK signaling pathways, including ERK, JNK, and p38.[1][2] These pathways are crucial for transducing extracellular signals to cellular responses, including the production of inflammatory cytokines. By inhibiting the phosphorylation of these kinases, flavonoids can effectively reduce the inflammatory response.

dot

Figure 1: Proposed anti-inflammatory mechanism of action.

Antioxidant Activity

Flavonoids from Scutellaria baicalensis, particularly those with multiple hydroxyl groups, are known for their potent antioxidant properties.[6][7][8] They can act as free radical scavengers and may also inhibit enzymes involved in the production of reactive oxygen species (ROS).[9] The antioxidant capacity is crucial for protecting cells from oxidative stress, which is implicated in various chronic diseases.

The antioxidant activity of flavonoids is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and by measuring the inhibition of lipid peroxidation.[6][7]

dot

Antioxidant_Activity_Workflow cluster_workflow Antioxidant Capacity Assessment start Test Compound (CAS 164022-76-8) assay1 DPPH Radical Scavenging Assay start->assay1 assay2 Lipid Peroxidation Inhibition Assay start->assay2 result1 Measure reduction of DPPH radical assay1->result1 result2 Measure inhibition of malondialdehyde (MDA) formation assay2->result2 conclusion Determine Antioxidant Capacity (e.g., IC50) result1->conclusion result2->conclusion Isolation_Workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification start Dried Scutellaria baicalensis Root Powder extraction Methanol/Ethanol Extraction start->extraction crude_extract Crude Extract extraction->crude_extract partitioning Successive Partitioning (Hexane, Chloroform, Ethyl Acetate, n-Butanol) crude_extract->partitioning fractions Polar Fractions (Enriched with Flavonoid Glycosides) partitioning->fractions column_chrom Column Chromatography (Silica Gel / Sephadex LH-20) fractions->column_chrom prep_hplc Preparative HPLC (C18 Column) column_chrom->prep_hplc pure_compound Pure 5,7,8-Trihydroxy-6-methoxyflavone 7-O-glucuronide prep_hplc->pure_compound

References

Structural Analogs of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a flavonoid glucuronide, a class of compounds that has garnered significant interest in the scientific community for its diverse pharmacological activities. The aglycone of this compound, 5,7,8,4'-tetrahydroxy-6-methoxyflavone, commonly known as scutellarein (B1681691), is a flavone (B191248) found in medicinal plants such as Scutellaria baicalensis. Scutellarein and its glycosides have demonstrated a wide array of biological effects, including potent anti-inflammatory, antioxidant, and neuroprotective properties. In vivo, flavonoids are often metabolized into glucuronidated and sulfated forms, which are the primary circulating metabolites. Understanding the structure-activity relationships of these glucuronidated flavonoids and their structural analogs is crucial for the development of novel therapeutic agents.

This technical guide provides an in-depth overview of the structural analogs of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, focusing on their synthesis, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key biological assays are also provided to facilitate further research in this promising area of drug discovery.

Structural Analogs and Their Biological Activities

The biological activity of flavonoids is intricately linked to their substitution patterns. Variations in the number and position of hydroxyl, methoxy, and glycosidic groups can significantly influence their therapeutic potential. This section explores several structural analogs of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and their reported biological effects.

Core Structures of Interest

The core structure of the target compound is based on the flavone backbone. Key analogs include the aglycone, scutellarein, its isomeric glucuronides, and synthetic derivatives with altered substitution patterns.

  • Scutellarein (Aglycone): The foundational structure, lacking the glucuronide moiety, it is often more biologically active in in vitro assays.

  • Scutellarin (B1681692) (Scutellarein-7-O-glucuronide): A major active component of Erigeron breviscapus, it is a close structural analog and one of the most studied glycosides of scutellarein.

  • Methylated Analogs: Methylation of the hydroxyl groups can alter the lipophilicity and metabolic stability of the flavonoid, potentially enhancing its bioavailability and efficacy.

  • Phosphorylated and Sulfonated Derivatives: The introduction of phosphate (B84403) or sulfonate groups can improve water solubility and modulate biological activity.

  • Glycoside Variations: Altering the sugar moiety or the position of glycosylation can impact the pharmacokinetic and pharmacodynamic properties of the flavonoid.

Quantitative Biological Data

The following tables summarize the quantitative biological data for scutellarein and its key analogs. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Table 1: Antioxidant Activity of Scutellarein and its Analogs

CompoundAssayIC50 (µM)Reference
ScutellareinDPPH radical scavenging16.05[1]
ScutellarinDPPH radical scavenging17.88[1]
8-Sulfonated ScutellareinDPPH radical scavenging16.78[1]

Table 2: Anti-inflammatory and Antiproliferative Activities of Scutellarein and its Derivatives

CompoundAssayCell LineIC50 (µM)Reference
ScutellareinNitric Oxide Production Inhibition (LPS-stimulated)RAW 264.7~50 (significant inhibition)[2]
NO-donating scutellarin derivative (14b)AntiproliferativePC-3 (Prostate Cancer)0.09[3]
NO-donating scutellarin derivative (14b)AntiproliferativeHepG2 (Liver Cancer)0.50[3]
NO-donating scutellarin derivative (14b)AntiproliferativeMCF-7 (Breast Cancer)2.96[3]
NO-donating scutellarin derivative (14b)AntiproliferativeHCT-116 (Colon Cancer)7.25[3]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory and antioxidant effects of scutellarein and its analogs are mediated through the modulation of several key signaling pathways.

Inhibition of Pro-inflammatory Pathways

A primary mechanism of action is the suppression of pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Pathway: Scutellarin and its aglycone, scutellarein, have been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[2][4]

  • MAPK Pathway: These flavonoids can also modulate the MAPK pathway by inhibiting the phosphorylation of key kinases such as p38 and JNK.[4] The MAPK pathway is crucial for the production of various inflammatory mediators.

Anti-inflammatory Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKK MAPKK TAK1->MAPKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p50/p65) IkBa->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc MAPK MAPK (p38, JNK) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 P AP1_nuc AP-1 AP1->AP1_nuc Scutellarein Scutellarein & Analogs Scutellarein->TAK1 Scutellarein->IKK Scutellarein->MAPKK Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Inflammatory_Genes AP1_nuc->Inflammatory_Genes

Caption: Inhibition of NF-κB and MAPK signaling by scutellarein analogs.

Activation of Antioxidant Pathways

In addition to suppressing pro-inflammatory signals, these flavonoids can also activate endogenous antioxidant defense mechanisms.

  • Nrf2/HO-1 Pathway: Scutellarein derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, such as Heme oxygenase-1 (HO-1), which play a critical role in cellular protection against oxidative stress.

Antioxidant Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Scutellarein Scutellarein & Analogs Scutellarein->Keap1 ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Transcription (HO-1, SOD, CAT) ARE->Antioxidant_Genes

Caption: Activation of the Nrf2 antioxidant pathway by scutellarein analogs.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative structural analog and for key in vitro biological assays.

Synthesis of 6-O-methylscutellarein

This protocol describes a semi-synthetic method for the preparation of a methylated analog of scutellarein.[2]

  • Starting Material: Scutellarein.

  • Reagents: Dimethyl sulfate (B86663) (DMS), potassium carbonate (K2CO3), anhydrous acetone.

  • Procedure: a. Dissolve scutellarein in anhydrous acetone. b. Add K2CO3 to the solution and stir at room temperature. c. Add DMS dropwise to the reaction mixture. d. Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. After completion, filter the reaction mixture to remove K2CO3. f. Evaporate the solvent under reduced pressure. g. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain 6-O-methylscutellarein. h. Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

Synthesis Workflow Start Start: Scutellarein Step1 Dissolve in Acetone Add K2CO3 Start->Step1 Step2 Add Dimethyl Sulfate (DMS) Reflux Step1->Step2 Step3 Reaction Monitoring (TLC) Step2->Step3 Step3->Step2 Incomplete Step4 Filtration Step3->Step4 Complete Step5 Solvent Evaporation Step4->Step5 Step6 Column Chromatography Purification Step5->Step6 End End Product: 6-O-methylscutellarein Step6->End

Caption: General workflow for the synthesis of 6-O-methylscutellarein.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This protocol details the measurement of nitric oxide production, a key indicator of inflammation, in a macrophage cell line.[6][7]

  • Cell Culture: a. Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: a. Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: a. Pre-treat the cells with various concentrations of the test compounds (structural analogs) for 1 hour. b. Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Nitrite (B80452) Measurement (Griess Assay): a. After incubation, collect 100 µL of the cell culture supernatant from each well. b. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample. c. Incubate the mixture at room temperature for 10 minutes in the dark. d. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: a. Calculate the concentration of nitrite in the samples using a standard curve generated with known concentrations of sodium nitrite. b. The percentage of NO production inhibition is calculated relative to the LPS-stimulated vehicle control.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

This protocol describes a common method for evaluating the free radical scavenging capacity of the compounds.

  • Reagents: a. 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727). b. Test compounds dissolved in a suitable solvent (e.g., methanol or DMSO). c. Positive control (e.g., ascorbic acid or Trolox).

  • Procedure: a. Prepare a series of dilutions of the test compounds and the positive control. b. In a 96-well plate, add a specific volume of each dilution to the wells. c. Add the DPPH solution to each well to initiate the reaction. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: a. The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. b. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Conclusion

5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and its structural analogs represent a promising class of compounds with significant therapeutic potential, particularly in the management of inflammatory and oxidative stress-related diseases. The biological activity of these flavonoids is highly dependent on their chemical structure, and further exploration of their structure-activity relationships is warranted. The methodologies and data presented in this guide provide a solid foundation for researchers to advance the understanding and application of these natural products in drug discovery and development. Future studies should focus on the synthesis of a broader range of analogs and their comprehensive evaluation in various biological systems to fully elucidate their therapeutic utility.

References

Methodological & Application

HPLC-DAD method for quantification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-DAD Method for the Quantification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in Botanical Extracts

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a flavonoid glycoside that can be isolated from Scutellaria baicalensis[1][2]. Flavonoids and their glycosides are of significant interest in pharmaceutical research due to their wide range of biological activities. Accurate and precise quantification of these compounds in botanical extracts and biological matrices is essential for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This document provides a detailed High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. The method is based on established principles for the analysis of flavonoid glucuronides[3][4][5].

Principle

This method utilizes reversed-phase HPLC to separate 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for the effective separation of the analyte. The Diode-Array Detector (DAD) enables quantification at the wavelength of maximum absorbance of the analyte and provides spectral data to confirm peak purity and identity.

Experimental Protocol

1. Materials and Reagents

  • Reference Standard: 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide (purity ≥98%)

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic acid (analytical grade), Deionized water (18.2 MΩ·cm)

  • Plant Material: Dried and powdered plant material (e.g., Scutellaria baicalensis)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector is suitable for this analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min, 10-25% B5-20 min, 25-50% B20-25 min, 50-80% B25-30 min, 80-10% B (return to initial)30-35 min, 10% B (equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm and 335 nm (or wavelength of maximum absorbance determined from UV scan)
DAD Spectrum 200-400 nm for peak purity and identification

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 µg/mL (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).

4. Sample Preparation (Botanical Extract)

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of 70% methanol.

    • Vortex the mixture for 1 minute.

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process on the plant residue two more times.

  • Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

5. Method Validation

The analytical method should be validated according to standard guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be greater than 0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision: Intra-day and inter-day precision should be evaluated by analyzing replicate injections of standard solutions at different concentrations. The relative standard deviation (RSD) should typically be less than 2%.

  • Accuracy: Accuracy should be assessed through recovery studies by spiking a blank matrix with known concentrations of the standard. Recoveries are expected to be within 95-105%.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample should be demonstrated. Peak purity can be assessed using the DAD.

Data Presentation

Table 1: Quantitative Data Summary for Method Validation

The following table summarizes the expected validation parameters for the HPLC-DAD method for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide quantification. These values should be experimentally determined.

Validation ParameterExpected Value
Linearity (r²) > 0.999
Linear Range 1 - 200 µg/mL
LOD 0.02 µg/mL
LOQ 0.06 µg/mL
Intra-day Precision (RSD) < 2%
Inter-day Precision (RSD) < 2%
Accuracy (Recovery) 97.3% - 104.5%
Retention Time Approximately 15-20 min (to be determined)

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing plant_material Powdered Plant Material extraction Solvent Extraction & Ultrasonication plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation & Reconstitution centrifugation->evaporation filtration_sample Filtration (0.45 µm) evaporation->filtration_sample hplc_injection HPLC Injection filtration_sample->hplc_injection ref_std Reference Standard stock_sol Stock Solution (1 mg/mL) ref_std->stock_sol working_std Working Standards (1-200 µg/mL) stock_sol->working_std working_std->hplc_injection separation C18 Column Separation (Gradient Elution) hplc_injection->separation detection DAD Detection (280 & 335 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification

Caption: Experimental workflow for HPLC-DAD quantification.

signaling_pathway cluster_flavonoid Flavonoid Action cluster_cellular Potential Cellular Targets cluster_response Biological Response flavonoid 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide enzyme Enzyme Inhibition (e.g., Kinases, Oxidases) flavonoid->enzyme receptor Receptor Modulation (e.g., Nuclear Receptors) flavonoid->receptor transcription Transcription Factor Regulation (e.g., Nrf2, NF-κB) flavonoid->transcription antioxidant Antioxidant Effects enzyme->antioxidant anti_inflammatory Anti-inflammatory Effects enzyme->anti_inflammatory receptor->anti_inflammatory cytoprotection Cellular Protection receptor->cytoprotection transcription->antioxidant transcription->cytoprotection

References

Application Note: Quantitative Analysis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in Plant Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantitative analysis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in plant extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is optimized for the analysis of extracts from Scutellaria species, particularly Scutellaria baicalensis, a known source of this flavone (B191248) glucuronide.[1] The method utilizes a reverse-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high selectivity and sensitivity for the accurate quantification of the target analyte in complex plant matrices.

Introduction

5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a naturally occurring flavonoid found in medicinal plants such as Scutellaria baicalensis.[1] Flavonoids from this plant, including baicalein, wogonin, and their glycosides, are recognized for their potential therapeutic properties, including anti-inflammatory, antioxidant, and antiviral activities.[2][3] Accurate and reliable quantification of these compounds in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the method of choice for the analysis of flavonoids in complex biological matrices.

Experimental

Sample Preparation
  • Extraction:

    • Weigh 1.0 g of finely ground, dried plant material (e.g., roots of Scutellaria baicalensis).

    • Add 20 mL of 70% ethanol (B145695) and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under vacuum.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 5 mL of deionized water.

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove polar impurities.

    • Elute the flavonoids with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography:

  • System: UHPLC system

  • Column: C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-9 min: 5-95% B

    • 9-11 min: 95% B

    • 11.1-14 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode

  • Capillary Voltage: 4000 V

  • Gas Temperature: 300 °C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 35 psi

  • Scan Type: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following table presents representative quantitative data for flavonoids commonly found in Scutellaria species, including the target analyte. These values are illustrative and may vary depending on the plant material and extraction method.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Concentration Range (µg/g)
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide 491.1315.17.850 - 1500
Baicalin447.1271.18.51000 - 20000
Wogonoside461.1285.19.2100 - 1000
Baicalein271.1123.110.150 - 500
Wogonin285.1270.110.820 - 200

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction (70% Ethanol) Extraction (70% Ethanol) Grinding->Extraction (70% Ethanol) Centrifugation Centrifugation Extraction (70% Ethanol)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution SPE Cleanup SPE Cleanup Reconstitution->SPE Cleanup Final Sample Final Sample SPE Cleanup->Final Sample UHPLC Separation UHPLC Separation Final Sample->UHPLC Separation Injection ESI (Negative Mode) ESI (Negative Mode) UHPLC Separation->ESI (Negative Mode) Triple Quadrupole MS Triple Quadrupole MS ESI (Negative Mode)->Triple Quadrupole MS MRM Detection MRM Detection Triple Quadrupole MS->MRM Detection Data Analysis Data Analysis MRM Detection->Data Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Flavonoid Biosynthesis Pathway in Scutellaria

G Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL Cinnamoyl-CoA Cinnamoyl-CoA Cinnamic Acid->Cinnamoyl-CoA CLL-7 Pinocembrin Pinocembrin Cinnamoyl-CoA->Pinocembrin CHS, CHI Chrysin Chrysin Pinocembrin->Chrysin FNSII-2 Norwogonin Norwogonin Chrysin->Norwogonin F8H Baicalein Baicalein Chrysin->Baicalein F6H Wogonin Wogonin Norwogonin->Wogonin PFOMT Target Analyte 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide Baicalein->Target Analyte Methylation & Glucuronidation

Caption: Biosynthesis pathway of flavonoids in Scutellaria.[2][4][5]

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in plant extracts. The sample preparation protocol effectively removes interfering matrix components, and the chromatographic and mass spectrometric conditions are optimized for high sensitivity and specificity. This application note serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and quality control of herbal medicines.

References

Application Notes and Protocols for Cell-based Assays using 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a flavonoid glycoside found in the roots of Scutellaria baicalensis Georgi, a plant widely used in traditional medicine. Flavonoids from Scutellaria baicalensis have demonstrated significant antioxidant and anti-inflammatory properties, making them promising candidates for therapeutic development.[1][2][3][4][5] These biological activities are often attributed to their ability to scavenge free radicals and modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[2][6][7]

These application notes provide detailed protocols for cell-based assays to evaluate the bioactivity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, focusing on its potential antioxidant and anti-inflammatory effects.

Compound Profile

PropertyValue
Compound Name 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
Synonyms -
Natural Source Scutellaria baicalensis Georgi[8]
Molecular Formula C22H20O12
Molecular Weight 476.39 g/mol
Chemical Structure (Structure can be visualized using SMILES: COC1=C(C(=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O[C@H]4--INVALID-LINK--O)O)O">C@@HO)O)

Quantitative Data Summary

AssayCell LineParameterValue (IC50/EC50)Reference
Cell Viability e.g., RAW 264.7CC50Data not available
Antioxidant Activity e.g., HepG2EC50Data not available
Anti-inflammatory (NO inhibition) RAW 264.7IC50Data not available
Anti-inflammatory (TNF-α inhibition) RAW 264.7IC50Data not available
Anti-inflammatory (IL-6 inhibition) RAW 264.7IC50Data not available

Experimental Protocols

Prior to conducting any of the following assays, it is essential to determine the non-toxic concentration range of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide on the chosen cell line using a cell viability assay.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of the compound on the cells.

Workflow for Cell Viability Assay

G cluster_0 Cell Seeding and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with various concentrations of the flavonoid B->C D Incubate for 24-48h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilization solution F->G H Incubate overnight G->H I Measure absorbance at 570 nm H->I

Caption: Workflow of the MTT cell viability assay.

Materials:

  • RAW 264.7 macrophages (or other suitable cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • CO2 incubator

Protocol:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare a stock solution of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in DMSO and then dilute to various concentrations in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24 to 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of the solubilization solution to each well.

  • Leave the plate overnight in the incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of the compound to mitigate intracellular reactive oxygen species (ROS).

Workflow for Cellular Antioxidant Activity Assay

G cluster_0 Cell Preparation and Loading cluster_1 Induction of Oxidative Stress and Measurement A Seed HepG2 cells in a 96-well black plate B Incubate for 24h A->B C Wash cells with PBS B->C D Treat with flavonoid and DCFH-DA for 1h C->D E Wash cells with PBS D->E F Add AAPH (oxidant) E->F G Measure fluorescence every 5 min for 1h F->G

Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Williams' Medium E with 10% FBS and 1% Penicillin-Streptomycin

  • 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Protocol:

  • Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.

  • Remove the medium and wash the cells with PBS.

  • Treat the cells with 100 µL of medium containing the test compound at various concentrations and 25 µM DCFH-DA for 1 hour.

  • Wash the cells with PBS.

  • Add 100 µL of 600 µM AAPH to induce oxidative stress.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour.

  • Calculate the CAA value as the percentage of inhibition of fluorescence in comparison to the control.

Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol assesses the compound's ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Workflow for Anti-inflammatory Assay

G cluster_0 Cell Treatment cluster_1 Analysis of Inflammatory Mediators A Seed RAW 264.7 cells B Incubate for 24h A->B C Pre-treat with flavonoid for 1h B->C D Stimulate with LPS (1 µg/mL) for 24h C->D E Collect supernatant D->E F Measure Nitric Oxide (Griess Assay) E->F G Measure Cytokines (ELISA) E->G

Caption: Workflow for the anti-inflammatory assay in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophages

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Nitric Oxide (NO) Measurement:

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite (B80452) standard curve.

  • Cytokine Measurement (TNF-α and IL-6):

    • Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated control.

Signaling Pathway Analysis

Flavonoids from Scutellaria baicalensis are known to exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[2][7]

NF-κB Signaling Pathway

LPS stimulation activates the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. Flavonoids can inhibit this pathway at various steps.

Caption: Simplified NF-κB signaling pathway and potential inhibition by the flavonoid.

MAPK Signaling Pathway

LPS can also activate the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38. These kinases, in turn, can activate transcription factors like AP-1, which also contribute to the expression of pro-inflammatory genes. Flavonoids have been shown to inhibit the phosphorylation of these MAPKs.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPK_ERK ERK1/2 MAPKK_ERK->MAPK_ERK Phosphorylates AP1 AP-1 MAPK_ERK->AP1 Activates MAPK_JNK JNK MAPKK_JNK->MAPK_JNK Phosphorylates MAPK_JNK->AP1 Activates MAPK_p38 p38 MAPKK_p38->MAPK_p38 Phosphorylates MAPK_p38->AP1 Activates DNA DNA AP1->DNA Binds Genes Pro-inflammatory Genes DNA->Genes Transcription Flavonoid 5,7,8-Trihydroxy-6- methoxyflavone-7-O-glucuronide Flavonoid->MAPKKK Inhibits Flavonoid->MAPK_ERK Inhibits Phosphorylation Flavonoid->MAPK_JNK Inhibits Phosphorylation Flavonoid->MAPK_p38 Inhibits Phosphorylation

Caption: Simplified MAPK signaling pathway and potential points of inhibition by the flavonoid.

Conclusion

The provided protocols offer a framework for investigating the potential antioxidant and anti-inflammatory activities of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in cell-based models. Given the known bioactivities of other flavonoids from Scutellaria baicalensis, it is hypothesized that this compound will exhibit similar properties, likely through the modulation of the NF-κB and MAPK signaling pathways. Further investigation is warranted to elucidate its specific mechanisms of action and to determine its potency through the generation of quantitative data.

References

Application Notes and Protocols for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in Anti-inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the anti-inflammatory activity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is not currently available in the public domain. The following application notes and protocols are based on the well-documented anti-inflammatory properties of structurally related flavonoids isolated from the same source, Scutellaria baicalensis Georgi, such as baicalin, baicalein, and wogonin (B1683318). These related compounds have been shown to exert their effects through the modulation of key inflammatory signaling pathways. Therefore, the provided information serves as a representative model for investigating the potential anti-inflammatory effects of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulated or chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Flavonoids, a class of natural compounds found in plants, have garnered significant interest for their potential therapeutic properties, including their anti-inflammatory effects. 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a flavonoid isolated from Scutellaria baicalensis, is a promising candidate for anti-inflammatory research due to the known activities of other flavonoids from this plant.

The primary mechanisms by which flavonoids from Scutellaria baicalensis exert their anti-inflammatory effects involve the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] Activation of these pathways leads to the production of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).[1][5] By inhibiting these pathways, flavonoids can effectively reduce the inflammatory response.

Data Presentation

The following tables summarize the representative anti-inflammatory effects of flavonoids isolated from Scutellaria baicalensis in various in vitro and in vivo models. This data can be used as a reference for designing experiments with 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

Table 1: In Vitro Anti-inflammatory Activity of Scutellaria baicalensis Flavonoids

Model SystemFlavonoid ConcentrationInhibitory EffectsReference
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages10, 40, 70, 100 µg/mLDecreased production of iNOS, COX-2, IL-6, and TNF-α. Inhibited phosphorylation of NF-κB and MAPKs (ERK, JNK, p38).[1]
LPS-stimulated RAW 264.7 macrophagesNot specifiedWogonin, baicalin, and wogonoside (B1683319) significantly reduced LPS-induced inflammation.[5]
LPS-treated J774.1 cellsEquimolar mixture of baicalein, wogonin, and oroxylin ASynergistic inhibition of PGE2 production. Inhibition of COX-2 protein expression and NF-κB transcriptional activity.[6]

Table 2: In Vivo Anti-inflammatory Activity of Scutellaria baicalensis Flavonoids

Animal ModelFlavonoid/DoseTherapeutic OutcomeReference
Carrageenan-induced rat hind paw edemaWogoninPotent anti-inflammatory activity (82.9% inhibition).[7][8]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-inflammatory activity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

Protocol 1: In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

Objective: To determine the effect of the test compound on the production of nitric oxide (NO), a key inflammatory mediator, in cultured macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide (test compound)

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitric Oxide Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each sample, and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Part II of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite (B80452) concentration based on a standard curve generated with sodium nitrite.

Protocol 2: Western Blot Analysis for Inflammatory Proteins

Objective: To assess the effect of the test compound on the expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated forms of NF-κB and MAPKs.

Materials:

  • Treated and untreated cell lysates from Protocol 1

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-p-NF-κB, anti-p-ERK, anti-p-JNK, anti-p-p38, and corresponding total protein antibodies)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Pathways cluster_2 Test Compound Action cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Pro_inflammatory_mediators Pro-inflammatory Mediators (iNOS, COX-2) MAPK->Pro_inflammatory_mediators Pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Pro_inflammatory_cytokines Flavonoid 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide (Proposed Action) Flavonoid->MAPK Inhibition Flavonoid->NFkB_pathway Inhibition

Caption: Proposed inhibitory mechanism of the flavonoid on inflammatory signaling pathways.

G cluster_0 Cell Culture and Treatment cluster_1 Sample Collection and Analysis cluster_2 Data Interpretation A Seed RAW 264.7 cells B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Lyse Cells C->E F Griess Assay for NO D->F G Western Blot for Proteins E->G H Quantify NO Production F->H I Quantify Protein Expression G->I J Assess Anti-inflammatory Effect H->J I->J

Caption: Experimental workflow for in vitro anti-inflammatory screening.

References

Application Notes and Protocols for Neuroprotective Effect Assays of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays and protocols to evaluate the neuroprotective potential of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a flavonoid compound. The methodologies described are based on established techniques for assessing the neuroprotective effects of flavonoids against various neurotoxic insults.

Assessment of Cytotoxicity and Neuroprotection

The initial evaluation of a potential neuroprotective compound involves determining its intrinsic toxicity to neuronal cells and its ability to protect these cells from a neurotoxic challenge. The MTT assay is a widely used colorimetric method for assessing cell viability.

Experimental Protocol: MTT Assay for Cell Viability and Neuroprotection

This protocol is designed to determine the optimal non-toxic concentration of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and its protective effect against a neurotoxin such as hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide

  • Neurotoxin (e.g., H₂O₂ or Aβ peptide)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment (Cytotoxicity): To determine the cytotoxicity of the compound, treat the cells with various concentrations of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Compound Pre-treatment and Neurotoxin Challenge (Neuroprotection): For the neuroprotection assay, pre-treat the cells with non-toxic concentrations of the compound for 2 hours. Subsequently, introduce the neurotoxin (e.g., 100 µM H₂O₂ or 10 µM Aβ₂₅₋₃₅) and incubate for another 24 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Data Presentation:

Table 1: Cytotoxicity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide on SH-SY5Y cells

Concentration (µM)Cell Viability (%)
0 (Control)100 ± 5.2
198.7 ± 4.8
599.1 ± 5.1
1097.5 ± 4.5
2596.3 ± 4.9
5090.2 ± 5.5
10075.4 ± 6.1

Table 2: Neuroprotective Effect of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide against H₂O₂-induced Toxicity

TreatmentCell Viability (%)
Control100 ± 5.8
H₂O₂ (100 µM)45.3 ± 4.2
Compound (10 µM) + H₂O₂65.7 ± 5.1
Compound (25 µM) + H₂O₂78.9 ± 4.7
Compound (50 µM) + H₂O₂85.2 ± 5.3

Experimental Workflow for Neuroprotection Assay

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 MTT Assay Seed SH-SY5Y cells Seed SH-SY5Y cells Incubate 24h Incubate 24h Seed SH-SY5Y cells->Incubate 24h Pre-treat with Compound Pre-treat with Compound Incubate 24h->Pre-treat with Compound Add MTT Add MTT Incubate 24h->Add MTT Add Neurotoxin Add Neurotoxin Pre-treat with Compound->Add Neurotoxin Add Neurotoxin->Incubate 24h Incubate 4h Incubate 4h Add MTT->Incubate 4h Add DMSO Add DMSO Incubate 4h->Add DMSO Measure Absorbance Measure Absorbance Add DMSO->Measure Absorbance

Caption: Workflow for assessing the neuroprotective effect of a compound using the MTT assay.

Evaluation of Antioxidant Activity

Flavonoids are known for their antioxidant properties, which contribute significantly to their neuroprotective effects. Assays to measure the reduction of reactive oxygen species (ROS) are crucial.

Experimental Protocol: Measurement of Intracellular ROS

This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to quantify intracellular ROS levels.

Materials:

  • SH-SY5Y cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide

  • H₂O₂

  • DCFH-DA (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Black 96-well microplate

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a black 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat cells with non-toxic concentrations of the compound for 2 hours.

  • ROS Induction: Induce oxidative stress by adding H₂O₂ (100 µM) for 1 hour.

  • DCFH-DA Staining: Wash the cells twice with PBS and then incubate with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Express ROS levels as a percentage of the H₂O₂-treated group.

Data Presentation:

Table 3: Effect of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide on Intracellular ROS Levels

TreatmentRelative Fluorescence Units (RFU)
Control100 ± 8.5
H₂O₂ (100 µM)350 ± 25.1
Compound (10 µM) + H₂O₂220 ± 15.8
Compound (25 µM) + H₂O₂150 ± 12.3
Compound (50 µM) + H₂O₂110 ± 9.7

Analysis of Apoptotic Pathways

Neuroprotective compounds often exert their effects by modulating apoptotic signaling cascades. Western blotting can be used to analyze the expression of key apoptosis-related proteins.

Experimental Protocol: Western Blotting for Apoptosis Markers

This protocol details the detection of Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) proteins.

Materials:

  • SH-SY5Y cells

  • 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide

  • Neurotoxin (e.g., H₂O₂)

  • RIPA lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells as described in the neuroprotection assay. After treatment, lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the β-actin loading control.

Data Presentation:

Table 4: Modulation of Apoptotic Proteins by 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide

TreatmentBcl-2/Bax Ratio (relative to control)
Control1.00 ± 0.12
H₂O₂ (100 µM)0.35 ± 0.08
Compound (25 µM) + H₂O₂0.78 ± 0.10
Compound (50 µM) + H₂O₂0.92 ± 0.11

Investigation of Neuroprotective Signaling Pathways

Flavonoids can modulate various signaling pathways involved in cell survival and stress response. The Nrf2-ARE pathway is a key antioxidant response pathway often activated by flavonoids.

Proposed Neuroprotective Signaling Pathway

G cluster_0 Cytoplasm Compound 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide Keap1 Keap1 Compound->Keap1 promotes dissociation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1 induces dissociation Neuroprotection Neuroprotection ROS->Neuroprotection induces damage Nrf2 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to Keap1->Nrf2 dissociation HO1 HO-1 ARE->HO1 upregulates GCLC GCLC ARE->GCLC upregulates HO1->Neuroprotection GCLC->Neuroprotection

Caption: Proposed Nrf2-ARE signaling pathway for the neuroprotective effect of the compound.

Unveiling the Bioactivity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: Experimental Models and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol | Version 1.0 | For Research Use Only

Introduction

5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a flavonoid glucuronide, a class of compounds attracting significant interest in pharmacology due to their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. As a metabolite, this compound's biological activities may differ significantly from its aglycone precursor. This document provides detailed experimental models and protocols for researchers, scientists, and drug development professionals to investigate the bioactivity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. Given the limited direct studies on this specific compound, protocols are adapted from well-established methods for structurally similar and extensively researched flavonoids, such as luteolin (B72000) and its glucuronides.

I. In Vitro Bioactivity Assessment

Antioxidant Activity

Flavonoids are renowned for their ability to scavenge free radicals. The following assays can quantify the antioxidant potential of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

Table 1: Summary of In Vitro Antioxidant Assays

AssayPrincipleKey ParametersTypical Positive Control
DPPH Radical Scavenging Assay Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.IC50 (concentration for 50% inhibition)Ascorbic Acid, Trolox, Quercetin
ABTS Radical Scavenging Assay Measures the reduction of the ABTS radical cation by the antioxidant compound, leading to a decrease in absorbance.IC50, TEAC (Trolox Equivalent Antioxidant Capacity)Trolox, Ascorbic Acid
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), resulting in the formation of a colored complex.FRAP value (expressed as µM Fe²⁺ equivalents)Ferrous Sulfate, Ascorbic Acid
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Store in the dark.

    • Prepare a stock solution of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in a suitable solvent (e.g., DMSO, methanol).

    • Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic Acid) to final concentrations ranging from 1 to 100 µg/mL.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or positive control.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the respective solvent to 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Flavonoids can modulate inflammatory pathways.

Table 2: In Vitro Anti-inflammatory Assays

AssayCell LinePrincipleKey Parameters
Nitric Oxide (NO) Production Assay RAW 264.7 (murine macrophages)Measures the inhibition of nitric oxide production in LPS-stimulated macrophages using the Griess reagent.IC50 for NO inhibition
Cytokine Production Assay (ELISA) RAW 264.7, THP-1 (human monocytes)Quantifies the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant of LPS-stimulated cells.IC50 for cytokine inhibition
COX-2 Expression (Western Blot) RAW 264.7Determines the effect of the compound on the protein expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation.Fold change in protein expression
  • Cell Culture:

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO concentration.

  • Cell Viability:

    • Concurrently, perform a cell viability assay (e.g., MTT, PrestoBlue) to ensure that the observed reduction in NO is not due to cytotoxicity.

Anticancer Activity

Flavonoids have been shown to inhibit the proliferation of cancer cells.

Table 3: In Vitro Anticancer Assays

AssayCell LinesPrincipleKey Parameters
MTT Cell Viability Assay MCF-7 (breast), PC-3 (prostate), A549 (lung), HCT116 (colon)Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.IC50 (concentration for 50% inhibition of cell viability)
Cell Cycle Analysis (Flow Cytometry) As aboveDetermines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound.Percentage of cells in each phase
Apoptosis Assay (Annexin V/PI Staining) As aboveDifferentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) and the uptake of propidium (B1200493) iodide (PI).Percentage of apoptotic cells
  • Cell Culture:

    • Culture the desired cancer cell lines in their respective recommended media.

  • Assay Procedure:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

    • Treat the cells with various concentrations of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value from the dose-response curve.

II. In Vivo Bioactivity Assessment

In vivo models are crucial for understanding the systemic effects of the compound.

Protocol 4: Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory)
  • Animals:

    • Use male Swiss albino mice (20-25 g).

  • Procedure:

    • Administer 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide orally or intraperitoneally at different doses (e.g., 10, 25, 50 mg/kg).

    • A positive control group should receive a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

    • A control group should receive the vehicle.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

III. Signaling Pathway Analysis

Understanding the molecular mechanisms is key to drug development. Luteolin, a structurally related flavonoid, is known to modulate several key signaling pathways.[1][2][3][4] It is plausible that 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide may act on similar pathways.

Diagram 1: Potential Signaling Pathways Modulated by Flavonoids

Flavonoid_Signaling_Pathways cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis & Cell Survival LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TAK1->IKK NF-kB NF-kB IKK->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Survival Cell Survival mTOR->Cell Survival Flavonoid Flavonoid Flavonoid->TAK1 Inhibits Flavonoid->Akt Inhibits

Caption: Potential signaling pathways modulated by flavonoids.

IV. Experimental Workflows

Diagram 2: In Vitro Anti-inflammatory Assay Workflow

Anti_inflammatory_Workflow Start Start Seed Macrophages Seed RAW 264.7 Macrophages in 96-well plate Start->Seed Macrophages Pre-treat Pre-treat with Test Compound Seed Macrophages->Pre-treat Stimulate Stimulate with LPS (1 µg/mL) Pre-treat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Supernatant Collect Cell Supernatant Incubate->Collect Supernatant MTT Assay Cell Viability (MTT Assay) Incubate->MTT Assay Griess Assay Nitric Oxide (NO) Measurement (Griess Assay) Collect Supernatant->Griess Assay ELISA Cytokine Measurement (ELISA for TNF-α, IL-6) Collect Supernatant->ELISA Analyze Data Analysis (IC50 Calculation) Griess Assay->Analyze ELISA->Analyze MTT Assay->Analyze End End Analyze->End

Caption: Workflow for in vitro anti-inflammatory screening.

Diagram 3: In Vivo Anti-inflammatory Model Workflow

In_Vivo_Workflow Start Start Animal Acclimatization Acclimatize Mice Start->Animal Acclimatization Grouping Group Animals (Control, Positive Control, Test Groups) Animal Acclimatization->Grouping Compound Administration Administer Test Compound / Vehicle / Standard Drug Grouping->Compound Administration Carrageenan Injection Induce Inflammation (Carrageenan Injection in Paw) Compound Administration->Carrageenan Injection Measure Edema Measure Paw Volume (0, 1, 2, 3, 4 hours) Carrageenan Injection->Measure Edema Data Analysis Calculate % Inhibition of Edema Measure Edema->Data Analysis End End Data Analysis->End

Caption: Workflow for carrageenan-induced paw edema model.

V. Conclusion

The provided protocols and experimental models offer a comprehensive framework for the systematic investigation of the bioactivity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. By employing these in vitro and in vivo assays, researchers can elucidate its antioxidant, anti-inflammatory, and anticancer potential, and begin to unravel its mechanisms of action. This foundational data is essential for the future development of this and other flavonoid glucuronides as potential therapeutic agents.

References

Application Notes and Protocols: Synthesis and Evaluation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse class of polyphenolic compounds widely found in plants, known for their broad range of biological activities. 5,7,8-Trihydroxy-6-methoxyflavone is a flavone (B191248) aglycone that, along with its glycoside derivatives, is found in medicinal plants such as Scutellaria baicalensis Georgi.[1] Glucuronidation is a key metabolic process that enhances the water solubility and bioavailability of flavonoids, often modulating their pharmacological properties.[2] The 7-O-glucuronide derivative of 5,7,8-Trihydroxy-6-methoxyflavone is of particular interest for its potential therapeutic applications, leveraging the biological activities of the parent flavone, which include anti-inflammatory, neuroprotective, and anti-proliferative effects.[3][4][5]

These application notes provide a detailed protocol for the chemical synthesis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and methodologies for evaluating its potential biological activities. The synthetic strategy involves the initial synthesis of the flavone aglycone, followed by regioselective protection of hydroxyl groups, glycosylation, and final deprotection.

Synthesis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide

The multi-step synthesis requires careful protection and deprotection strategies to achieve regioselective glucuronidation at the C-7 hydroxyl group.

Part 1: Synthesis of the Aglycone (5,7,8-Trihydroxy-6-methoxyflavone)

A plausible route for the synthesis of the aglycone is based on the Baker-Venkataraman rearrangement. The synthesis starts from a suitably substituted acetophenone.

Experimental Protocol: Aglycone Synthesis

  • Step 1: Benzoylation of 2,3,4-Trihydroxy-5-methoxyacetophenone.

    • Dissolve 2,3,4-Trihydroxy-5-methoxyacetophenone (1 eq.) in dry pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Add benzoyl chloride (3.5 eq.) dropwise with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Pour the mixture into ice-cold 10% hydrochloric acid to precipitate the product.

    • Filter, wash with water, and dry the crude product. Recrystallize from ethanol.

  • Step 2: Baker-Venkataraman Rearrangement.

    • Dissolve the benzoylated product (1 eq.) in dry pyridine.

    • Add powdered potassium hydroxide (B78521) (3 eq.) and stir at room temperature for 6 hours.

    • Acidify the mixture with cold 10% acetic acid to precipitate the diketone intermediate.

    • Filter, wash with water, and dry the product.

  • Step 3: Cyclization to form 5,8-Dihydroxy-7-methoxy-2-phenyl-4H-chromen-4-one.

    • Reflux the diketone intermediate (1 eq.) in a mixture of glacial acetic acid and concentrated sulfuric acid (catalytic amount) for 4 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitated flavone by filtration, wash thoroughly with water, and dry.

  • Step 4: Introduction of 6-hydroxy group and subsequent methylation.

    • This step involves complex procedures such as the Elbs persulfate oxidation to introduce a hydroxyl group at the C6 position, followed by selective methylation. Due to the complexity, for research purposes, obtaining the aglycone from natural sources or specialized suppliers is often more practical. For this protocol, we assume the aglycone is available.

Part 2: Synthesis of the 7-O-glucuronide Derivative

This part involves a regioselective glucuronidation of the aglycone using a modified Koenigs-Knorr reaction.[6] This requires the protection of the more reactive 5- and 8-hydroxyl groups.

Diagram: Synthetic Workflow

G Start 5,7,8-Trihydroxy- 6-methoxyflavone (Aglycone) Protect Regioselective Protection (e.g., Benzylation of 5-OH and 8-OH) Start->Protect Reagents: Benzyl (B1604629) bromide, K2CO3 Glycosylation Koenigs-Knorr Reaction (Glucuronidation at 7-OH) Protect->Glycosylation Reagents: Acetobromoglucuronic acid methyl ester, Ag2CO3 Deprotect Catalytic Hydrogenation (Removal of Benzyl Groups) Glycosylation->Deprotect Reagents: H2, Pd/C Purify Purification (HPLC) Deprotect->Purify Technique: Reversed-Phase HPLC Product 5,7,8-Trihydroxy-6-methoxyflavone -7-O-glucuronide Purify->Product

Caption: Workflow for the synthesis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

Experimental Protocol: Glucuronidation

  • Step 1: Regioselective Protection of 5,8-OH Groups.

    • Suspend 5,7,8-Trihydroxy-6-methoxyflavone (1 eq.) and potassium carbonate (2.5 eq.) in dry acetone.

    • Add benzyl bromide (2.2 eq.) and reflux the mixture for 24 hours.

    • Filter the hot solution and evaporate the solvent under reduced pressure.

    • Purify the resulting 5,8-di-O-benzyl derivative by column chromatography.

  • Step 2: Koenigs-Knorr Glucuronidation.

    • Dissolve the protected flavone (1 eq.) in dry acetonitrile.

    • Add silver carbonate (Ag2CO3, 2 eq.) and freshly prepared methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl) uronate bromide (1.5 eq.).

    • Stir the reaction mixture in the dark at room temperature for 48 hours.

    • Filter the mixture through Celite and evaporate the solvent.

    • Purify the product by column chromatography (silica gel, hexane-ethyl acetate (B1210297) gradient).

  • Step 3: Deprotection.

    • Dissolve the protected glucuronide (1 eq.) in a mixture of ethyl acetate and methanol.

    • Add Palladium on carbon (10% Pd/C, catalytic amount).

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours.

    • Filter the catalyst through Celite and concentrate the filtrate to yield the crude product.

    • Hydrolyze the methyl ester of the glucuronic acid moiety using a mild base (e.g., sodium bicarbonate solution).

  • Step 4: Purification.

    • Purify the final compound, 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, using preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes representative quantitative data for the synthesis, based on typical yields for similar flavonoid glycosylation reactions.

StepReactionReagentsTypical Yield (%)Purity (by HPLC) (%)
1ProtectionBenzyl bromide, K₂CO₃75 - 85>95
2GlucuronidationAcetobromoglucuronic acid methyl ester, Ag₂CO₃40 - 55>90
3DeprotectionH₂, Pd/C80 - 90>95
4Overall -24 - 42 >98

Application Notes: Biological Evaluation

Flavonoids isolated from Scutellaria baicalensis are known to possess significant biological activities.[7] The synthesized glucuronide derivatives can be evaluated for their potential as anti-proliferative, anti-inflammatory, and neuroprotective agents.

Anti-Proliferative Activity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability and proliferation.

Protocol: MTT Assay

  • Cell Culture: Seed cancer cell lines (e.g., HCT-116 colorectal cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

  • Treatment: Treat the cells with various concentrations of the synthesized flavonoid glucuronide (e.g., 1, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value.

CompoundCell LineIC₅₀ (µM) - Representative Data
Baicalein (Aglycone)HCT-116~40 µM[4]
Wogonin (Related Flavone)HCT-116~50 µM[4]
Synthesized Glucuronide HCT-116To be determined
Doxorubicin (Control)HCT-116~0.5 µM
Anti-Inflammatory Activity Assay

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of the flavonoid glucuronide for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess reagent system.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Diagram: Anti-Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_path NF-κB Pathway TLR4->NFkB_path iNOS_COX2 iNOS / COX-2 Gene Expression NFkB_path->iNOS_COX2 Flavonoid Flavonoid Glucuronide Flavonoid->NFkB_path Inhibition Inflammation Inflammatory Response (NO, Prostaglandins) iNOS_COX2->Inflammation

Caption: Inhibition of the NF-κB inflammatory pathway by flavonoid derivatives.

Neuroprotective Activity Assay

The neuroprotective effects can be evaluated by assessing the compound's ability to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death.

Protocol: Oxidative Stress Protection Assay

  • Cell Culture: Seed SH-SY5Y neuroblastoma cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with different concentrations of the flavonoid glucuronide for 2-4 hours.

  • Induction of Oxidative Stress: Expose the cells to an oxidative agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for 24 hours to induce cell death.

  • Viability Assessment: Measure cell viability using the MTT assay as described previously.

  • Data Analysis: Calculate the percentage of cell protection conferred by the flavonoid treatment compared to cells treated with the oxidative agent alone.

Flavonoids from Scutellaria baicalensis have been shown to exert neuroprotective effects by increasing levels of antioxidants like superoxide (B77818) dismutase (SOD) and reducing markers of oxidative damage such as malondialdehyde (MDA).[3][8]

Conclusion

This document provides a comprehensive framework for the synthesis and biological evaluation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. The proposed synthetic route, while requiring careful optimization, is based on established chemical reactions. The outlined protocols for assessing anti-proliferative, anti-inflammatory, and neuroprotective activities offer a starting point for characterizing the pharmacological profile of this and other related flavonoid derivatives, making them valuable tools for drug discovery and development.

References

Application Notes and Protocols for Cell Permeability Assay of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a natural flavonoid glucuronide isolated from the roots of Scutellaria baicalensis Georgi[1][2]. Flavonoids and their glycosides are known to possess a wide range of biological activities; however, their therapeutic potential is often limited by their bioavailability, a key aspect of which is cell permeability. This document provides a detailed protocol for assessing the intestinal permeability of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide using the Caco-2 cell monolayer model, a widely accepted in vitro model that mimics the human intestinal epithelium[3][4][5][6]. Additionally, protocols for the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Madin-Darby Canine Kidney (MDCK) cell assay are presented as alternative or complementary methods.

Understanding the permeability of this compound is crucial for evaluating its potential as an orally administered therapeutic agent. The provided protocols are designed to be comprehensive, guiding researchers through the experimental setup, execution, data analysis, and interpretation.

Overview of Cell Permeability Assays

Several in vitro models are available to assess the permeability of a compound. The choice of assay depends on the specific research question, throughput requirements, and the need to investigate active transport mechanisms.

Assay Principle Advantages Disadvantages Typical Throughput
Caco-2 Permeability Assay Utilizes a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal barrier. Measures transport from the apical (AP) to the basolateral (BL) side and vice versa.[3][4][5]Gold standard for predicting human intestinal absorption.[5] Allows for the study of both passive diffusion and active transport (efflux and uptake).[4][6]Lower throughput, requires long cell culture times (21 days).[7] Can be subject to inter-laboratory variability.Low to Medium
PAMPA A non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[8][9][10]High throughput, low cost, and good reproducibility.[9][11][12] Useful for screening large numbers of compounds for passive permeability.[8]Does not account for active transport or paracellular transport. May not accurately predict the permeability of compounds that are substrates for transporters.[8]High
MDCK Permeability Assay Uses a canine kidney epithelial cell line that forms a polarized monolayer with tight junctions. Often transfected with specific transporters (e.g., MDR1 for P-gp) to study the role of efflux pumps.[13][14][15][16][17]Faster growing than Caco-2 cells. Useful for specifically investigating the role of P-gp and other efflux transporters.[13][15] Can be used to predict blood-brain barrier penetration.[14][17]Not of human origin, which may affect the expression and function of some transporters. Less predictive of overall human intestinal absorption compared to Caco-2.Medium to High

Detailed Experimental Protocol: Caco-2 Cell Permeability Assay

This protocol details the steps for assessing the bidirectional permeability of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide across Caco-2 cell monolayers.

Materials and Reagents
  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES buffer

  • 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide (test compound)

  • Propranolol (B1214883) (high permeability control)[3][7]

  • Atenolol (B1665814) or Lucifer Yellow (low permeability control)

  • Analytical standards for LC-MS/MS analysis

  • Acetonitrile, Formic Acid, Methanol (LC-MS grade)

  • Transepithelial Electrical Resistance (TEER) meter with "chopstick" electrodes

Experimental Workflow

G cluster_0 Cell Culture and Seeding cluster_1 Permeability Assay cluster_2 Sample Analysis and Data Calculation Caco2_Culture Caco-2 Cell Culture (Passages 35-45) Seeding Seed Caco-2 cells onto Transwell inserts Caco2_Culture->Seeding Differentiation Culture for 21 days to form a differentiated monolayer Seeding->Differentiation TEER_Pre Measure TEER to confirm monolayer integrity Differentiation->TEER_Pre Preincubation Pre-incubate with transport buffer TEER_Pre->Preincubation Dosing Add test compound to AP or BL chamber Preincubation->Dosing Incubation Incubate at 37°C for 2 hours Dosing->Incubation Sampling Collect samples from receiver chamber at t=0 and t=120 min Incubation->Sampling TEER_Post Measure TEER post-assay Sampling->TEER_Post LCMS Quantify compound concentration using LC-MS/MS TEER_Post->LCMS Papp Calculate Apparent Permeability Coefficient (Papp) LCMS->Papp Efflux Calculate Efflux Ratio Papp->Efflux

Caption: Caco-2 Permeability Assay Workflow.

Step-by-Step Procedure
  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.[6]

    • Use cells between passages 35 and 45 for experiments.[6]

    • Seed Caco-2 cells onto the apical (AP) side of Transwell® inserts at a density of approximately 8 x 10⁴ cells/cm².[6]

    • Culture the cells for 19-21 days, replacing the medium every 2-3 days for the first two weeks and daily thereafter to allow for differentiation into a polarized monolayer.[6]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a TEER meter.

    • Monolayers with TEER values above 300 Ω·cm² are considered to have good integrity and are suitable for the assay.[3]

  • Permeability Assay (Bidirectional Transport):

    • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer (HBSS with 25 mM HEPES, pH 7.4).

    • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

    • Prepare the dosing solutions of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide (e.g., 10 µM), propranolol (e.g., 10 µM), and atenolol (e.g., 10 µM) in the transport buffer. The final DMSO concentration should be less than 1%.

    • Apical to Basolateral (A→B) Transport:

      • Remove the transport buffer from the apical (AP) chamber and replace it with the dosing solution.

      • Add fresh transport buffer to the basolateral (BL) chamber.

      • Take a sample from the BL chamber at time zero.

      • Incubate the plate at 37°C with gentle shaking for 120 minutes.

      • At the end of the incubation, take a final sample from the BL chamber and a sample from the AP chamber.

    • Basolateral to Apical (B→A) Transport:

      • Remove the transport buffer from the basolateral (BL) chamber and replace it with the dosing solution.

      • Add fresh transport buffer to the apical (AP) chamber.

      • Take a sample from the AP chamber at time zero.

      • Incubate the plate at 37°C with gentle shaking for 120 minutes.

      • At the end of the incubation, take a final sample from the AP chamber and a sample from the BL chamber.

  • Post-Assay Integrity Check:

    • After the transport experiment, measure the TEER of the monolayers again to ensure the test compound did not compromise their integrity.[3]

    • Alternatively, perform a Lucifer yellow permeability assay to check for monolayer integrity.

  • Sample Analysis:

    • Analyze the concentration of the test compound and controls in the collected samples using a validated LC-MS/MS method.

Data Analysis
  • Calculate the Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

    • A is the surface area of the Transwell® insert (cm²).

    • C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³).[18]

  • Calculate the Efflux Ratio (ER): The ER is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp). ER = Papp (B→A) / Papp (A→B)

    • An ER ≥ 2 suggests that the compound is subject to active efflux.[14]

Expected Results and Interpretation

The permeability of flavonoids can be influenced by their structure, including the degree of glycosylation and hydroxylation.[4][19]

Permeability Classification Papp (A→B) Value (x 10⁻⁶ cm/s) Predicted Human Absorption
Low< 2.00 - 20%
Moderate2.0 - 10.020 - 80%
High> 10.080 - 100%
Classification based on general observations for flavonoids and other compounds.[7]

Given that 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a glucuronide conjugate, it may exhibit lower passive permeability compared to its aglycone. However, it could also be a substrate for uptake or efflux transporters.

Potential Signaling Pathways

While the specific signaling pathways modulated by 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide are not well-defined, other methoxyflavones have been shown to enhance TRAIL-induced apoptosis in cancer cells through the modulation of death receptor pathways.[20] A potential pathway to investigate for this compound could involve similar mechanisms.

G cluster_0 Potential Signaling Pathway Compound 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide DR Death Receptors (e.g., DR4, DR5) Compound->DR Upregulation Casp8 Caspase-8 activation DR->Casp8 Bid Bid cleavage Casp8->Bid Casp3 Caspase-3 activation Casp8->Casp3 Mito Mitochondrial Pathway Bid->Mito Mito->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical Apoptotic Signaling Pathway.

Further research would be required to confirm the involvement of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in this or other signaling pathways.

Conclusion

The Caco-2 cell permeability assay is a robust method for evaluating the intestinal absorption potential of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. By determining the Papp value and efflux ratio, researchers can gain valuable insights into its bioavailability and the potential involvement of active transport mechanisms. This information is critical for the preclinical development of this natural compound as a potential therapeutic agent. For higher throughput screening of passive permeability, the PAMPA assay can be employed, while the MDCK assay is useful for specifically investigating interactions with efflux transporters like P-gp.

References

Application Notes and Protocols: Enzyme Inhibition Kinetics of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for investigating the enzyme inhibition kinetics of the flavonoid 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. Due to the limited availability of direct experimental data for this specific glucuronide, this document outlines detailed protocols for key enzyme inhibition assays relevant to flavonoid bioactivity, based on established methodologies for structurally similar compounds. The provided protocols for tyrosinase, xanthine (B1682287) oxidase, cyclooxygenase (COX), and lipoxygenase (LOX) inhibition assays will enable researchers to elucidate the inhibitory potential and kinetic parameters of this compound. Furthermore, this document presents a structured approach to data analysis and visualization to facilitate the interpretation and communication of experimental findings.

Introduction

Flavonoids are a diverse class of polyphenolic compounds found in various plants, recognized for their wide range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a flavonoid glucuronide, a form in which flavonoids often exist in biological systems after metabolism. While this specific compound has been identified in plants such as Scutellaria baicalensis Georgi, detailed studies on its enzyme inhibition kinetics are currently scarce in scientific literature.

The aglycone, 5,7,8-Trihydroxy-6-methoxyflavone, has demonstrated biological activities, including cytotoxic effects on various cancer cell lines, suggesting potential interactions with cellular enzymes. Glucuronidation can significantly alter the pharmacokinetic and pharmacodynamic properties of flavonoids. Therefore, direct investigation of the enzyme inhibitory properties of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is crucial to understanding its therapeutic potential.

This document provides detailed experimental protocols for assays targeting enzymes commonly inhibited by flavonoids, which are implicated in various pathological conditions. These protocols serve as a foundational methodology for researchers to determine the IC50 and Ki values and to characterize the mechanism of inhibition of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

Potential Enzyme Targets and Biological Relevance

Based on the activities of structurally related flavonoids, 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide may exhibit inhibitory activity against several key enzymes:

  • Tyrosinase: A key enzyme in melanin (B1238610) biosynthesis. Its inhibition is relevant for the treatment of hyperpigmentation disorders and is of interest in the cosmetics industry.

  • Xanthine Oxidase (XO): Catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. XO inhibitors are used in the treatment of gout and hyperuricemia.

  • Cyclooxygenases (COX-1 and COX-2): Involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Lipoxygenases (LOX): Catalyze the deoxygenation of polyunsaturated fatty acids to produce leukotrienes and other inflammatory mediators. LOX inhibitors have potential as anti-inflammatory agents.

Data Presentation: Illustrative Enzyme Inhibition Data

Due to the absence of specific experimental data for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, the following tables are presented as templates for organizing and presenting experimental findings. Researchers should populate these tables with their own experimental data.

Table 1: Inhibitory Activity (IC50) of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide against Target Enzymes

Enzyme TargetSubstrateIC50 (µM)Positive ControlIC50 of Positive Control (µM)
TyrosinaseL-DOPAData to be determinedKojic AcidInsert Value
Xanthine OxidaseXanthineData to be determinedAllopurinolInsert Value
COX-1Arachidonic AcidData to be determinedIndomethacinInsert Value
COX-2Arachidonic AcidData to be determinedCelecoxibInsert Value
5-LipoxygenaseLinoleic AcidData to be determinedQuercetinInsert Value

Table 2: Kinetic Parameters for the Inhibition of Target Enzymes

Enzyme TargetType of InhibitionKi (µM)Vmax (µmol/min)Km (µM)
Tyrosinasee.g., CompetitiveData to be determinedData to be determinedData to be determined
Xanthine Oxidasee.g., Non-competitiveData to be determinedData to be determinedData to be determined
COX-2e.g., MixedData to be determinedData to be determinedData to be determined
5-Lipoxygenasee.g., UncompetitiveData to be determinedData to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for the determination of enzyme inhibition kinetics.

General Assay Conditions
  • Compound Preparation: Dissolve 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in a suitable solvent (e.g., DMSO) to prepare a stock solution. Subsequent dilutions should be made in the respective assay buffer, ensuring the final solvent concentration does not affect enzyme activity.

  • Controls: Include a positive control (a known inhibitor of the target enzyme), a negative control (solvent vehicle), and a blank (no enzyme) in each experiment.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kinetic parameters (Ki, Vmax, Km) can be determined using Lineweaver-Burk or Dixon plots.

Protocol 1: Tyrosinase Inhibition Assay

This protocol is adapted from established methods for flavonoid tyrosinase inhibition.[1][2]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • In a 96-well plate, add various concentrations of the test compound or positive control.

  • Add the tyrosinase solution to each well and incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding L-DOPA solution to each well.

  • Measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute).

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

Protocol 2: Xanthine Oxidase (XO) Inhibition Assay

This protocol is based on the spectrophotometric determination of uric acid formation.[3][4][5]

Materials:

  • Xanthine Oxidase (EC 1.17.3.2) from bovine milk

  • Xanthine

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a solution of xanthine oxidase in phosphate buffer.

  • In a 96-well plate, add various concentrations of the test compound or positive control.

  • Add the xanthine oxidase solution to each well and incubate at 25°C for 15 minutes.

  • Initiate the reaction by adding the xanthine solution.

  • Measure the absorbance at 295 nm at regular intervals for a set period (e.g., 10-15 minutes) to monitor the formation of uric acid.

  • Calculate the rate of reaction.

  • Determine the percentage of inhibition as described in Protocol 4.2.

Protocol 3: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a colorimetric assay for screening COX inhibitors.[6][7]

Materials:

  • COX-1 (ovine or human recombinant) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide

  • Indomethacin (for COX-1) and Celecoxib (for COX-2) as positive controls

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add Tris-HCl buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add various concentrations of the test compound or positive control and incubate at room temperature for 10 minutes.

  • Add TMPD solution to each well.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the absorbance at 590 nm after a 5-minute incubation at room temperature.

  • Calculate the percentage of inhibition as described in Protocol 4.2.

Protocol 4: 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol measures the inhibition of linoleic acid peroxidation by 5-LOX.[8][9]

Materials:

  • 5-Lipoxygenase from soybean or human recombinant

  • Linoleic acid (substrate)

  • Borate (B1201080) buffer (e.g., 0.1 M, pH 9.0)

  • 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide

  • Quercetin or other known LOX inhibitor (positive control)

  • UV-transparent cuvettes or 96-well plate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a solution of 5-lipoxygenase in borate buffer.

  • In a cuvette or well, add the buffer and various concentrations of the test compound or positive control.

  • Add the 5-LOX solution and incubate at room temperature for 5 minutes.

  • Initiate the reaction by adding the linoleic acid solution.

  • Immediately measure the change in absorbance at 234 nm for a set period (e.g., 5 minutes).

  • Calculate the rate of reaction.

  • Determine the percentage of inhibition as described in Protocol 4.2.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the enzyme inhibition kinetics of the target compound.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare Stock Solution (5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide) Incubation Incubate Enzyme with Test Compound Compound->Incubation Enzyme Prepare Enzyme Solution Enzyme->Incubation Substrate Prepare Substrate Solution Reaction Initiate Reaction with Substrate Substrate->Reaction Buffer Prepare Assay Buffer Buffer->Incubation Incubation->Reaction Measurement Measure Activity (e.g., Spectrophotometry) Reaction->Measurement IC50 Calculate IC50 Measurement->IC50 Kinetics Determine Kinetic Parameters (Ki, Vmax, Km) Measurement->Kinetics Mechanism Elucidate Inhibition Mechanism Kinetics->Mechanism

Caption: General workflow for enzyme inhibition kinetic studies.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be modulated by the inhibition of an upstream enzyme (e.g., COX-2) by the test compound, leading to a reduction in inflammatory responses.

Signaling_Pathway Compound 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide Enzyme Target Enzyme (e.g., COX-2) Compound->Enzyme Inhibition Mediator Inflammatory Mediator (e.g., Prostaglandin E2) Enzyme->Mediator Receptor Receptor Activation Mediator->Receptor Downstream Downstream Signaling (e.g., NF-κB activation) Receptor->Downstream Response Cellular Response (e.g., Inflammation) Downstream->Response

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

While direct data on the enzyme inhibition kinetics of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is not yet available, the protocols and frameworks provided in these application notes offer a robust starting point for its investigation. By systematically applying these methodologies, researchers can generate valuable data on the inhibitory profile of this compound, contributing to a deeper understanding of its potential as a therapeutic agent. The structured approach to data presentation and visualization will further aid in the clear communication of findings within the scientific community.

References

In Vivo Administration of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial literature searches did not yield specific in vivo studies on the administration of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in animal models. This natural product, which can be isolated from Scutellaria baicalensis Georgi, currently lacks published data regarding its pharmacokinetics, efficacy, and safety profile in living organisms.[1]

While direct experimental data for the target compound is unavailable, this document provides a generalized framework for designing and conducting in vivo studies based on protocols for structurally similar flavonoids. Researchers investigating the properties of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide can adapt these methodologies to their specific research questions.

General Experimental Design for In Vivo Flavonoid Research

The following sections outline a typical workflow for the in vivo assessment of a novel flavonoid compound.

Compound Preparation and Formulation

Prior to in vivo administration, the compound of interest must be appropriately formulated to ensure stability, solubility, and bioavailability.

Protocol for Vehicle Selection and Formulation:

  • Solubility Testing: Assess the solubility of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in various pharmaceutically acceptable vehicles (e.g., saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), carboxymethylcellulose (CMC)).

  • Vehicle Selection: Choose a vehicle that maximizes solubility while minimizing toxicity. For oral administration, an aqueous solution or suspension is often preferred. For intraperitoneal (i.p.) or intravenous (i.v.) injections, a sterile, isotonic solution is necessary.

  • Formulation Preparation:

    • For a solution, dissolve the compound in the chosen vehicle. Gentle heating or sonication may be required.

    • For a suspension, micronize the compound to a fine powder and suspend it in a vehicle containing a suspending agent (e.g., 0.5% CMC) to ensure uniform distribution.

  • Stability Assessment: Evaluate the stability of the formulation under storage and experimental conditions.

Animal Model Selection

The choice of animal model is critical and depends on the therapeutic area of investigation. Common models used in flavonoid research include:

  • Rodents (Mice and Rats): Widely used for pharmacokinetic, toxicity, and efficacy studies due to their well-characterized genetics and physiology. Specific strains may be selected based on the disease model (e.g., BALB/c for immunology studies, C57BL/6 for metabolic studies).

  • Zebrafish: Useful for high-throughput screening of toxicity and developmental effects.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Table 1: Generalized Pharmacokinetic Parameters for a Novel Flavonoid

ParameterDescriptionTypical Units
Cmax Maximum plasma concentrationng/mL or µM
Tmax Time to reach Cmaxhours (h)
AUC Area under the plasma concentration-time curvengh/mL or µMh
t1/2 Elimination half-lifehours (h)
CL ClearanceL/h/kg
Vd Volume of distributionL/kg

Protocol for a Pilot Pharmacokinetic Study:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Dosing: Administer a single dose of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide via the intended route of administration (e.g., oral gavage, i.p. injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via an appropriate method (e.g., tail vein, retro-orbital sinus).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the compound in plasma samples.

  • Data Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 1.

G Experimental Workflow for a Pilot Pharmacokinetic Study cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_analysis Analysis acclimatization Animal Acclimatization formulation Compound Formulation acclimatization->formulation dosing Single Dose Administration formulation->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis

Caption: Workflow for a Pilot Pharmacokinetic Study.

Efficacy Studies

Efficacy studies are designed to evaluate the therapeutic potential of the compound in a relevant disease model. Given that many flavonoids exhibit anti-inflammatory and antioxidant properties, a common model is the lipopolysaccharide (LPS)-induced inflammation model.

Table 2: Potential Efficacy Endpoints in an LPS-Induced Inflammation Model

Biomarker CategorySpecific EndpointMethod of Analysis
Pro-inflammatory Cytokines TNF-α, IL-6, IL-1βELISA, qPCR
Anti-inflammatory Cytokines IL-10ELISA, qPCR
Inflammatory Enzymes COX-2, iNOSWestern Blot, qPCR

Protocol for LPS-Induced Inflammation Model:

  • Animal Grouping: Randomly assign animals to treatment groups (e.g., Vehicle, LPS + Vehicle, LPS + Compound).

  • Pre-treatment: Administer the vehicle or 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide at various doses for a specified period before LPS challenge.

  • LPS Challenge: Induce inflammation by administering LPS (e.g., via i.p. injection).

  • Sample Collection: At a predetermined time after LPS challenge, collect blood and/or tissues for biomarker analysis.

  • Biomarker Analysis: Analyze the collected samples for the endpoints listed in Table 2.

G Signaling Pathway in LPS-Induced Inflammation cluster_pathway Cellular Response to LPS cluster_intervention Potential Intervention Point LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Flavonoid 5,7,8-Trihydroxy-6- methoxyflavone-7-O-glucuronide Flavonoid->NFkB Inhibits

Caption: Potential Anti-inflammatory Mechanism of Action.

Conclusion

While direct in vivo data for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is not currently available in the public domain, the protocols and frameworks outlined in these application notes provide a solid foundation for researchers to design and execute studies to elucidate its pharmacokinetic profile and potential therapeutic effects. Future research in this area will be crucial to understanding the in vivo relevance of this natural product.

References

Troubleshooting & Optimization

improving solubility of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. The focus is on improving its solubility for successful in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and why is its solubility a concern?

5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a flavonoid glucuronide, a natural product that can be isolated from Scutellaria baicalensis Georgi.[1][2] Like many flavonoids, it has low aqueous solubility, which can pose a significant challenge for in vitro studies, leading to issues with compound precipitation in cell culture media and inaccurate experimental results.[3][4]

Q2: What are the initial recommended solvents for dissolving this compound?

Based on data for structurally similar flavonoid glucuronides like Scutellarin, organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended for preparing stock solutions.[3] It is crucial to use anhydrous, high-purity solvents to avoid introducing moisture that can promote precipitation.

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%.[3] Always perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Q4: Are there alternatives to DMSO for improving solubility?

Yes, several alternative methods can be employed to enhance the solubility of flavonoid glucuronides:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[5][6]

  • Natural Deep Eutectic Solvents (NADES): These are mixtures of natural compounds like sugars, amino acids, and organic acids that form a liquid with high solubilizing capacity for poorly soluble compounds.[7][8][9]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly improve solubility.[4]

Troubleshooting Guide: Compound Precipitation in Cell Culture Media

Issue: My 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium.

This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[3]

Troubleshooting Steps & Solutions
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of the flavonoid in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[3]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[3] Add the compound dropwise while gently vortexing the media.
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for dilutions.[3]
High DMSO Concentration in Final Solution While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[3] This may require making a more dilute stock solution in DMSO.
Media Composition Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.Test the solubility of the compound in the base medium without serum first. If it is more soluble, consider reducing the serum percentage or using a serum-free medium if your experimental design allows.
Quantitative Data Summary: Solubility of a Structurally Similar Flavonoid Glucuronide (Scutellarin)

The following table provides solubility data for Scutellarin, which can be used as a starting point for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

Solvent Approximate Solubility Reference
DMSO~15 mg/mL[3]
Dimethylformamide~20 mg/mL[3]
PBS (pH 7.2)~0.2 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Dilution in Cell Culture Media

This protocol outlines the standard procedure for preparing a stock solution in DMSO and diluting it for in vitro experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO (e.g., to 10 mM) weigh->dissolve vortex 3. Vortex/Sonicate until fully dissolved dissolve->vortex store 4. Store at -20°C in aliquots vortex->store prewarm 5. Pre-warm cell culture media to 37°C store->prewarm Use one aliquot intermediate 6. Prepare intermediate dilution in media prewarm->intermediate final 7. Add intermediate dilution to final volume of media intermediate->final mix 8. Mix gently and use immediately final->mix

Figure 1: Workflow for preparing a working solution from a DMSO stock.
Protocol 2: Enhancing Solubility with Cyclodextrins

This protocol describes the preparation of a flavonoid-cyclodextrin inclusion complex to improve aqueous solubility.

G cluster_prep Inclusion Complex Formation cluster_use Application in Cell Culture cd_sol 1. Prepare aqueous cyclodextrin solution flav_add 2. Add flavonoid to cyclodextrin solution cd_sol->flav_add stir 3. Stir/sonicate for several hours at a controlled temperature flav_add->stir filter 4. Filter to remove un-complexed flavonoid stir->filter sterilize 5. Sterilize by filtration (0.22 µm filter) filter->sterilize Use the filtrate dilute 6. Dilute the complex solution in cell culture media to the final working concentration sterilize->dilute

Figure 2: Protocol for preparing and using a flavonoid-cyclodextrin inclusion complex.

Potential Signaling Pathways for Investigation

Flavonoids from Scutellaria baicalensis have been shown to exert various biological effects, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][10][11][12] These effects are often mediated through the modulation of key signaling pathways. Below is a diagram illustrating a plausible signaling cascade that could be investigated for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in an in vitro setting.

G compound 5,7,8-Trihydroxy-6-methoxy- flavone-7-O-glucuronide tlr4 TLR4 Receptor compound->tlr4 Inhibition nfkb NF-κB tlr4->nfkb Activation inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) nfkb->inflammation Upregulation

Figure 3: Hypothetical signaling pathway for the anti-inflammatory effects of the flavonoid.

This diagram suggests that the flavonoid may inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which would lead to the downregulation of the transcription factor NF-κB and a subsequent reduction in the production of pro-inflammatory cytokines. This is a common mechanism of action for anti-inflammatory flavonoids and provides a clear hypothesis for in vitro testing.[10]

References

stability of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. Here you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and where does it come from?

A1: 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a natural flavonoid glycoside. It is primarily isolated from the roots of Scutellaria baicalensis Georgi, a plant widely used in traditional medicine.

Q2: What are the general recommendations for storing this compound?

A2: For long-term stability, it is recommended to store the solid compound in a tightly sealed container at -20°C or -80°C, protected from light and moisture.

Q3: Which solvents are suitable for dissolving 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide?

A3: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used for initial solubilization. For aqueous experiments, it is crucial to consider the pH of the buffer, as flavonoids are generally more stable in acidic conditions.

Q4: How stable is this compound in different types of solvents?

A4: While specific stability data for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is limited, studies on structurally similar flavonoids from Scutellaria baicalensis, such as baicalin (B1667713), indicate that stability is significantly influenced by the solvent, pH, and temperature. Generally, the compound is expected to be more stable in acidic aqueous solutions (pH 2-4.5) and less stable in neutral to alkaline conditions (pH > 7.0).[1] Organic solvents like DMSO and ethanol are suitable for stock solutions, which should be stored at low temperatures.

Q5: What factors can lead to the degradation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide during experiments?

A5: Several factors can contribute to the degradation of this flavonoid glucuronide:

  • pH: Neutral to alkaline aqueous solutions can promote hydrolysis of the glucuronide bond and degradation of the flavonoid structure.

  • Temperature: Elevated temperatures can accelerate degradation.[1]

  • Light: Exposure to UV or even ambient light can cause photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidation, especially in the presence of metal ions.

  • Enzymatic Activity: If working with biological samples, the presence of β-glucuronidase can lead to the cleavage of the glucuronide moiety.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or concentration in stock solution. Degradation due to improper storage.Prepare fresh stock solutions in high-purity anhydrous DMSO or ethanol. Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -80°C, protected from light.
Inconsistent results in aqueous buffer-based assays. pH-dependent degradation of the compound during the experiment.Determine the stability of the compound in your specific assay buffer. If unstable, consider using a more acidic buffer if compatible with your experimental system. Prepare fresh solutions immediately before use.
Appearance of unexpected peaks in HPLC analysis. Degradation of the parent compound into smaller molecules.Analyze samples at different time points to monitor for degradation. If degradation is observed, try to perform the experiment at a lower temperature and protect samples from light. The presence of an antioxidant, such as vitamin C, may also help to improve stability.[1]
Precipitation of the compound in aqueous solution. Low aqueous solubility of the flavonoid aglycone after potential enzymatic cleavage of the glucuronide.Ensure the final concentration in the aqueous buffer does not exceed its solubility limit. A small percentage of an organic co-solvent (e.g., DMSO, ethanol) can be used if it does not interfere with the experiment.

Experimental Protocols

Protocol for Assessing the Stability of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in Different Solvents

This protocol provides a framework for determining the stability of the compound under your specific experimental conditions.

1. Materials:

  • 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide

  • Solvents to be tested (e.g., DMSO, ethanol, methanol (B129727), acetonitrile, various pH buffers)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Incubator or water bath

  • Autosampler vials

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the compound in a suitable organic solvent like HPLC-grade methanol or DMSO.

  • Working Solution Preparation: Dilute the stock solution with the test solvents to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Incubation:

    • Temperature Stability: Incubate aliquots of the working solutions at different temperatures (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

    • pH Stability: Use a range of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

    • Photostability: Expose one set of samples to a light source (e.g., daylight or a UV lamp) while keeping a control set in the dark.

  • Sample Analysis: At each time point, inject the samples into the HPLC system.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (t=0).

Data Presentation:

The results can be summarized in the following tables:

Table 1: Temperature Stability of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in Methanol (% Remaining)

Time (hours)4°C25°C37°C
0100100100
1
2
4
8
12
24

Table 2: pH Stability of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide at 25°C (% Remaining)

Time (hours)pH 3.0pH 5.0pH 7.4pH 9.0
0100100100100
1
2
4
8

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent_Results Inconsistent Experimental Results Degradation Compound Degradation Inconsistent_Results->Degradation Is compound degrading? Precipitation Compound Precipitation Inconsistent_Results->Precipitation Is there precipitation? Check_Storage Verify Stock Solution Storage Conditions Degradation->Check_Storage Run_Stability_Assay Perform Stability Assay (Varying pH, Temp, Light) Degradation->Run_Stability_Assay Check_Solubility Verify Compound Solubility in Assay Buffer Precipitation->Check_Solubility Modify_Protocol Modify Experimental Protocol (Fresh Solutions, Lower Temp, Antioxidants) Run_Stability_Assay->Modify_Protocol Check_Solubility->Modify_Protocol

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathway cluster_stressors Stress Factors cluster_products Potential Degradation Products Compound 5,7,8-Trihydroxy-6-methoxyflavone- 7-O-glucuronide Aglycone Aglycone: 5,7,8-Trihydroxy-6-methoxyflavone Compound->Aglycone Hydrolysis Glucuronic_Acid Glucuronic Acid Compound->Glucuronic_Acid Hydrolysis High_pH High pH High_pH->Compound High_Temp High Temperature High_Temp->Compound Light Light Exposure Light->Compound Enzymes Enzymes (e.g., β-glucuronidase) Enzymes->Compound Oxidized_Products Oxidized/Rearranged Products Aglycone->Oxidized_Products Oxidation/ Rearrangement

Caption: Potential degradation pathways under various stress factors.

References

degradation products of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. The information is designed to address potential issues encountered during experimental procedures involving stress condition analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide under stress conditions?

A1: Based on the general behavior of flavonoid glucuronides, the primary degradation pathway is the hydrolysis of the glucuronide bond to yield the aglycone, 5,7,8-Trihydroxy-6-methoxyflavone. This hydrolysis can be initiated under acidic or alkaline conditions.[1][2] Subsequently, the aglycone itself can undergo further degradation, including oxidation and photolytic decomposition, leading to the cleavage of the flavonoid rings.

Q2: My sample of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide shows rapid degradation upon dissolution in an aqueous buffer. What could be the cause?

A2: Flavonoid glucuronides can be susceptible to hydrolysis, especially if the buffer pH is not neutral.[3] Investigate the pH of your buffer system, as both acidic and alkaline conditions can catalyze the cleavage of the glucuronide moiety. Additionally, consider the possibility of enzymatic degradation if the buffer or solvent is not properly sterilized and may be contaminated with enzymes like β-glucuronidase.[4]

Q3: I am observing multiple degradation products in my forced degradation study that are not the aglycone. What are these likely to be?

A3: While the primary degradation product is often the aglycone, further degradation of the flavonoid structure can occur under stress conditions. Oxidative stress can lead to hydroxylated or ring-opened products.[5] Photolytic stress might induce isomerization or further fragmentation of the flavonoid rings. It is recommended to use techniques like LC-MS to identify the mass of these degradation products and elucidate their structures.[6]

Q4: How can I minimize the degradation of my compound during sample preparation and analysis?

A4: To minimize degradation, it is crucial to control the experimental conditions. Use freshly prepared solutions and protect samples from light. Maintain a neutral pH environment unless the study specifically aims to investigate pH effects. For long-term storage, keep the compound in a solid, dry state at low temperatures. When preparing samples for analysis, work quickly and keep them cool.

Troubleshooting Guides

Issue 1: Inconsistent Degradation Profiles Between Batches
  • Possible Cause: Variability in the purity of the starting material or inconsistent stress conditions.

  • Troubleshooting Steps:

    • Verify the purity of each batch of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide using a validated analytical method (e.g., HPLC-UV).

    • Ensure that stress conditions (temperature, pH, light intensity, oxidant concentration) are precisely controlled and reproducible across all experiments.

    • Calibrate all instruments used for applying stress (e.g., ovens, pH meters, light chambers).

Issue 2: No Degradation Observed Under Stress Conditions
  • Possible Cause: The applied stress conditions may not be harsh enough to induce degradation.[7]

  • Troubleshooting Steps:

    • Increase the severity of the stress conditions. For example, use a stronger acid/base, a higher temperature, a more potent oxidizing agent, or a longer exposure time to light.

    • Ensure proper mixing of the sample with the stressor to guarantee uniform exposure.

    • Verify that the analytical method is sensitive enough to detect low levels of degradation products.

Issue 3: Peak Tailing or Broadening for the Parent Compound and Degradants in HPLC Analysis
  • Possible Cause: Poor chromatographic conditions or interaction of the phenolic hydroxyl groups with the stationary phase.

  • Troubleshooting Steps:

    • Optimize the mobile phase composition and pH. Adding a small amount of acid (e.g., formic acid or acetic acid) can improve the peak shape of phenolic compounds.

    • Evaluate different stationary phases to find one that provides better peak symmetry.

    • Ensure that the sample is fully dissolved in the mobile phase before injection.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration.

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for a defined period.

    • At each time point, withdraw a sample and dilute it for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a calibrated light source (e.g., a photostability chamber with a xenon lamp).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At each time point, withdraw samples from both the exposed and control solutions for analysis.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at a high temperature (e.g., 80 °C).

    • At each time point, dissolve a portion of the solid in a suitable solvent for analysis.

Data Presentation

Table 1: Summary of Degradation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide under Stress Conditions (Hypothetical Data)

Stress ConditionDuration% Degradation of Parent CompoundMajor Degradation Product(s)
0.1 M HCl, 60 °C24 h45%5,7,8-Trihydroxy-6-methoxyflavone
0.1 M NaOH, RT8 h80%5,7,8-Trihydroxy-6-methoxyflavone
3% H₂O₂, RT24 h25%Oxidized derivatives
Photolytic (Xenon Lamp)48 h15%Photodegradation products
Thermal (80 °C, Solid)7 days5%Thermally induced products

Visualizations

G cluster_stress Stress Conditions cluster_compound Compound cluster_products Degradation Products Acid Acidic (e.g., HCl) Parent 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide Acid->Parent Hydrolysis Base Alkaline (e.g., NaOH) Base->Parent Hydrolysis Oxidation Oxidative (e.g., H₂O₂) Aglycone Aglycone: 5,7,8-Trihydroxy-6-methoxyflavone Oxidation->Aglycone Light Photolytic (e.g., UV/Vis) Light->Aglycone Parent->Aglycone Further_Degradation Further Degradation Products (e.g., ring cleavage) Aglycone->Further_Degradation

Caption: Degradation pathway of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

G start Start: Prepare Stock Solution stress Apply Stress Condition (Acid, Base, Oxidative, Photolytic, Thermal) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench Reaction (if applicable) sample->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze end End: Characterize Degradants analyze->end

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Overcoming Poor Bioavailability of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a natural flavonoid found in Scutellaria baicalensis Georgi[1][2]. The inherent physicochemical properties of many flavonoids, including this specific glucuronide, often lead to low aqueous solubility and poor intestinal permeability, significantly limiting their therapeutic potential.

This guide offers practical solutions and detailed experimental protocols to enhance the bioavailability of this compound for in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide expected to be low?

A1: The low oral bioavailability of many flavonoids, including 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, is primarily attributed to two factors:

  • Poor Aqueous Solubility: Flavonoids are often lipophilic and do not dissolve well in the gastrointestinal tract, which is a prerequisite for absorption.[3]

  • Limited Permeability: The structure of flavonoid glycosides can hinder their passage across the intestinal epithelial barrier. While some flavonoid aglycones (the non-sugar part) can be absorbed, the glycoside forms often have poor membrane permeability.[4] Additionally, they can be subject to efflux transporters like P-glycoprotein, which pump the compounds back into the intestinal lumen.

Q2: What are the primary strategies to improve the bioavailability of this flavonoid glucuronide?

A2: Key strategies focus on improving solubility and/or permeability and can be broadly categorized as:

  • Formulation-Based Approaches: These involve creating advanced drug delivery systems to protect the flavonoid and enhance its absorption. Common examples include nanoparticles, liposomes, and solid dispersions.[5]

  • Chemical Modification: While not the focus of this guide, altering the chemical structure to create more soluble or permeable prodrugs is another approach.

  • Co-administration with Bioenhancers: Certain compounds can inhibit efflux pumps or metabolic enzymes in the gut, thereby increasing the absorption of the target flavonoid.

Q3: What is a Caco-2 cell permeability assay and how can it help in my research?

A3: The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of compounds.[6][7] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer with characteristics similar to the intestinal epithelium, including tight junctions and brush borders.[8] By measuring the transport of your flavonoid across this cell monolayer, you can estimate its potential for oral absorption and determine if it is a substrate for efflux transporters.[7][8]

Q4: Should I use the flavonoid glucuronide directly or its aglycone in my experiments?

A4: This depends on your research question. Flavonoid glycosides are often hydrolyzed by intestinal enzymes or gut microbiota to their aglycone forms before absorption.[9] However, some glycosides may be absorbed intact. Glucuronidation is also a major metabolic pathway in the liver and intestines for flavonoids.[10] If you are studying the effects of the compound as it is found in the plant, you would use the glucuronide. If you are interested in the form that is more likely to be absorbed systemically, the aglycone might be more relevant. It is often beneficial to study both forms.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at improving the bioavailability of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

Problem Possible Cause Troubleshooting Steps
Low solubility of the compound in aqueous buffers for in vitro assays. The compound has poor water solubility due to its chemical structure.1. Co-solvents: Use a small percentage of a pharmaceutically acceptable co-solvent like DMSO or ethanol (B145695) in your buffer. Ensure the final concentration of the co-solvent does not affect your experimental system. 2. pH Adjustment: Determine if the solubility is pH-dependent and adjust the buffer pH accordingly. 3. Complexation: Use cyclodextrins to form inclusion complexes that enhance aqueous solubility.[11]
Inconsistent results in cell-based assays. Poor solubility leading to precipitation of the compound in the cell culture medium.1. Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium to the final working concentration. Ensure the final solvent concentration is non-toxic to the cells. 2. Visually inspect for precipitation after adding the compound to the medium. If precipitation occurs, consider lowering the concentration or using a solubilization technique.
Low apparent permeability (Papp) in Caco-2 assays. The compound has inherently poor permeability across the intestinal epithelium.1. Investigate efflux: Perform a bi-directional Caco-2 assay (measuring transport from apical to basolateral and basolateral to apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[7] 2. Formulation Strategies: Encapsulate the flavonoid in nanoparticles or liposomes to potentially improve its transport across the Caco-2 monolayer.
High variability in animal pharmacokinetic studies. Factors such as food intake, gut microbiota differences, and formulation inconsistencies can affect absorption.1. Standardize experimental conditions: Fast animals overnight before oral administration. 2. Use a consistent and well-characterized formulation. 3. Increase the number of animals per group to improve statistical power.

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the bioavailability of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

Protocol 1: Nanoparticle Formulation using Nanoprecipitation

This protocol describes the preparation of polymeric nanoparticles to encapsulate the flavonoid, aiming to increase its solubility and permeability.[12][13]

Materials:

  • 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide

  • Polymer (e.g., PLGA - Poly(lactic-co-glycolic acid))

  • Organic solvent (e.g., Acetone)

  • Aqueous solution (e.g., distilled water, potentially with a stabilizer like Poloxamer 188)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a specific amount of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and PLGA in acetone (B3395972).

  • Nanoprecipitation: Add the organic solution dropwise into the aqueous solution under constant magnetic stirring. Nanoparticles will form spontaneously.

  • Solvent Evaporation: Remove the acetone using a rotary evaporator at reduced pressure.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unencapsulated compound in the supernatant. Wash the pellet with distilled water and re-centrifuge.

  • Resuspension and Storage: Resuspend the purified nanoparticles in a suitable aqueous buffer. Store at 4°C.

Characterization:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured by DLS to assess stability.

  • Encapsulation Efficiency (%EE): Determined by quantifying the amount of flavonoid in the nanoparticles versus the initial amount used.

Protocol 2: Liposome Formulation by Thin-Film Hydration

This method creates lipid vesicles (liposomes) to encapsulate the flavonoid, which can enhance its absorption.[14][15]

Materials:

  • 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide

  • Phospholipids (e.g., Egg Phosphatidylcholine or Soy Phosphatidylcholine)

  • Cholesterol (to stabilize the lipid bilayer)

  • Organic solvent mixture (e.g., Chloroform:Methanol, 2:1 v/v)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in the chloroform:methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Add the aqueous buffer to the flask and hydrate (B1144303) the lipid film by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.[16]

  • Purification: Remove unencapsulated flavonoid by dialysis or size exclusion chromatography.

Protocol 3: Caco-2 Cell Permeability Assay

This assay assesses the intestinal permeability of the flavonoid formulation.[6][8][17]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 12- or 24-well plates)

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS for quantification of the flavonoid

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the formation of tight junctions. Perform a Lucifer yellow permeability assay to ensure monolayer integrity.

  • Permeability Assay (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the flavonoid formulation (dissolved in HBSS) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of the flavonoid in the collected samples using a validated analytical method like LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

Quantitative Data Summary

Since specific quantitative data for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is limited in the public domain, the following table presents representative data for major flavonoids from Scutellaria baicalensis to provide a comparative context. Researchers should determine these parameters for their specific compound and formulations.

Compound Aqueous Solubility Caco-2 Permeability (Papp A-B) (x 10⁻⁶ cm/s) Oral Bioavailability (in rats) Reference
BaicalinPoor~0.1Low (~2%)[4][18]
Baicalein (aglycone)Very Poor~1.5Low[4]
WogonosidePoorData not readily availableLow[4]
Wogonin (aglycone)Very Poor~5.0Low[4]

Visualizations

Signaling Pathways and Experimental Workflows

Bioavailability_Challenges cluster_oral_admin Oral Administration cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Solubility Barrier Permeation Permeation Dissolution->Permeation Permeability Barrier Metabolism Metabolism Permeation->Metabolism First-Pass Effect Absorbed Drug Absorbed Drug Permeation->Absorbed Drug Metabolism->Absorbed Drug Reduced Amount

Challenges in Oral Bioavailability of Flavonoids.

Nanoparticle_Workflow Start Start Dissolve Flavonoid & Polymer Dissolve Flavonoid & Polymer Start->Dissolve Flavonoid & Polymer Nanoprecipitation Nanoprecipitation Dissolve Flavonoid & Polymer->Nanoprecipitation Solvent Evaporation Solvent Evaporation Nanoprecipitation->Solvent Evaporation Purification Purification Solvent Evaporation->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Workflow for Nanoparticle Formulation.

Caco2_Assay_Logic Compound Compound Caco2_Monolayer Caco-2 Monolayer Compound->Caco2_Monolayer High_Papp High Papp? Caco2_Monolayer->High_Papp Low_Papp Low Papp? Caco2_Monolayer->Low_Papp Good_Absorption Predicted Good Absorption High_Papp->Good_Absorption Yes Poor_Absorption Predicted Poor Absorption Low_Papp->Poor_Absorption Yes Efflux_Ratio Calculate Efflux Ratio Low_Papp->Efflux_Ratio No, investigate further

Decision Logic for Caco-2 Permeability Assay Results.

References

Technical Support Center: Purification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a natural product isolated from Scutellaria baicalensis Georgi.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide?

A1: The primary challenges in purifying this flavonoid glucuronide include its potential instability under certain conditions, co-elution with other structurally similar flavonoids present in the extract of Scutellaria baicalensis, and its relatively polar nature due to the glucuronide moiety.[3][4][5] Flavonoid glycosides can be sensitive to pH and temperature, potentially leading to degradation during purification.[6]

Q2: What are the initial steps for extracting the target compound from Scutellaria baicalensis?

A2: A common initial extraction method involves using a methanol-water solution (e.g., 70% methanol) to obtain a crude extract from the dried roots of Scutellaria baicalensis.[4][5] This is often followed by solvent partitioning using solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to fractionate the extract based on the polarity of the constituent compounds.[7] The target flavonoid glucuronide is typically enriched in the more polar fractions like n-butanol.[7]

Q3: Which chromatographic techniques are most effective for the purification of this compound?

A3: A multi-step chromatographic approach is generally most effective. This typically involves a combination of:

  • Column Chromatography: Using stationary phases like silica (B1680970) gel, C18 reversed-phase silica, or Sephadex LH-20.[8]

  • High-Performance Liquid Chromatography (HPLC): Particularly preparative reversed-phase HPLC (prep-HPLC) for final purification to achieve high purity.[8][9]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for separating flavonoid glycosides and can yield high purity compounds in a single step.[10]

Q4: How can I improve the stability of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide during purification?

A4: Based on studies of similar flavonoid glucuronides like baicalin (B1667713), maintaining a slightly acidic pH (pH 2-4.5) and lower temperatures (e.g., 4°C) can enhance stability.[6] It is also advisable to protect the compound from light and to use antioxidants like ascorbic acid in the solvents.[11] For long-term storage of the purified compound, temperatures of -20°C or -80°C are recommended.[11]

Q5: What are the likely impurities I might encounter during purification?

A5: The most common impurities are other flavonoids and their glucuronides naturally present in Scutellaria baicalensis. These include baicalin, wogonoside (B1683319), baicalein, wogonin, and oroxylin A.[4][5][12] Due to their structural similarity, they may have close retention times in chromatographic separations, leading to co-elution.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Troubleshooting Steps
Low recovery of the target compound after extraction and partitioning. Inefficient extraction or partitioning.- Optimize the solvent-to-solid ratio and extraction time. - Ensure the pH of the aqueous phase is appropriate during liquid-liquid extraction to prevent the loss of the acidic glucuronide.
Significant loss of product during column chromatography. Irreversible adsorption to the stationary phase or degradation on the column.- For silica gel chromatography, consider adding a small percentage of acid (e.g., formic acid or acetic acid) to the mobile phase to reduce tailing and improve recovery. - Use a less active stationary phase like C18 reversed-phase silica or Sephadex LH-20.
Low yield after preparative HPLC. Suboptimal HPLC conditions or degradation.- Optimize the mobile phase composition and gradient to ensure good separation from impurities and minimize run time. - Work at lower temperatures if the HPLC system allows. - Ensure the collected fractions are immediately processed or stored under stable conditions (acidic pH, low temperature, protected from light).
Low Purity
Symptom Possible Cause Troubleshooting Steps
Co-elution of impurities with the target compound in HPLC. Insufficient resolution between the target and structurally similar flavonoids.- Modify the mobile phase: try different organic modifiers (e.g., acetonitrile (B52724) vs. methanol), or adjust the pH of the aqueous component. - Use a different stationary phase (e.g., a different C18 column chemistry or a phenyl-hexyl column). - Optimize the gradient slope for better separation in the region where the target compound elutes.
Presence of multiple peaks in the final product. Incomplete separation in the previous purification step.- Employ a multi-step purification strategy. For example, use column chromatography for initial fractionation followed by preparative HPLC for final polishing.[7] - Consider using orthogonal separation techniques, such as combining reversed-phase HPLC with a normal-phase or ion-exchange chromatography step.
Degradation products observed in the purified sample. Instability of the compound during purification or storage.- Review the pH and temperature conditions throughout the purification process.[6] - Analyze samples immediately after purification or store them under conditions that minimize degradation (e.g., frozen in an acidic buffer).[11]

Experimental Protocols

Preparative HPLC for Flavonoid Glucuronide Purification from Scutellaria baicalensis

This protocol is a general guideline based on methods used for purifying flavonoid glucuronides from Scutellaria baicalensis.[9][13]

Parameter Condition
Column Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid or phosphoric acid
Mobile Phase B Acetonitrile or Methanol (B129727)
Gradient A linear gradient from a lower to a higher percentage of Mobile Phase B. A typical starting point could be 10-20% B, increasing to 50-60% B over 30-40 minutes.
Flow Rate 2-5 mL/min
Detection UV at 280 nm
Injection Volume Dependent on the concentration of the sample and the column capacity.
Column Chromatography for Initial Fractionation

This table outlines typical conditions for initial fractionation of a crude extract.

Parameter Stationary Phase: Silica Gel Stationary Phase: Sephadex LH-20
Mobile Phase A gradient of increasing polarity, e.g., starting with dichloromethane (B109758) and gradually adding methanol.Isocratic elution with methanol or a methanol-water mixture.
Elution Order Less polar compounds elute first.Separation is based on a combination of molecular size and polarity.
Fraction Collection Collect fractions and monitor by TLC or analytical HPLC to identify those containing the target compound.Collect fractions and monitor by TLC or analytical HPLC.

Visualizations

General Purification Workflow

PurificationWorkflow General Purification Workflow for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide Start Scutellaria baicalensis (Dried Roots) Extraction Extraction (e.g., 70% Methanol) Start->Extraction Partitioning Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) Extraction->Partitioning ColumnChrom Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Partitioning->ColumnChrom PrepHPLC Preparative HPLC (Reversed-Phase C18) ColumnChrom->PrepHPLC PurityAnalysis Purity Analysis (Analytical HPLC, LC-MS) PrepHPLC->PurityAnalysis FinalProduct Purified Compound PurityAnalysis->FinalProduct

Caption: A typical multi-step workflow for the purification of the target flavonoid glucuronide.

Troubleshooting Logic for Low Purity

TroubleshootingPurity Troubleshooting Low Purity in Final Product Start Low Purity Detected CheckCoElution Are there co-eluting peaks in the HPLC chromatogram? Start->CheckCoElution CheckDegradation Are there unexpected peaks (potential degradation products)? CheckCoElution->CheckDegradation No OptimizeHPLC Optimize HPLC Method: - Change mobile phase/gradient - Try a different column CheckCoElution->OptimizeHPLC Yes AddPurificationStep Add an orthogonal purification step (e.g., different chromatography mode) CheckDegradation->AddPurificationStep No StabilizeCompound Improve Stability: - Adjust pH (acidic) - Lower temperature - Protect from light CheckDegradation->StabilizeCompound Yes RePurify Re-purify the sample OptimizeHPLC->RePurify AddPurificationStep->RePurify StabilizeCompound->RePurify

Caption: A decision tree for troubleshooting low purity issues during purification.

References

Technical Support Center: Minimizing Cytotoxicity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and what is its expected cytotoxic potential?

A1: 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a flavonoid glycoside naturally found in the roots of Scutellaria baicalensis Georgi, a plant widely used in traditional medicine.[1][2][3] Flavonoids from Scutellaria baicalensis are known to possess various biological activities, including anti-tumor effects.[1][3] The cytotoxicity of flavonoids is often structure-dependent. Generally, flavonoid glycosides (with a sugar moiety) may exhibit lower cytotoxicity compared to their aglycone counterparts (without the sugar).[4][5] However, high concentrations can still induce cytotoxic effects.

Q2: How should I dissolve and prepare 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide for cell culture experiments?

A2: Due to the poor water solubility of many flavonoids, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions.[6] It is crucial to keep the final concentration of DMSO in the cell culture medium low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.

Q3: At what concentration range should I test this compound to observe biological effects without excessive cytotoxicity?

A3: The optimal concentration range can vary significantly depending on the cell line and the endpoint being measured. Based on studies of similar flavonoids from Scutellaria baicalensis, a starting concentration range of 1-100 µM is often used.[6] It is highly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q4: What are the common mechanisms of flavonoid-induced cytotoxicity?

A4: Flavonoids can induce cytotoxicity through various mechanisms, including:

  • Induction of Apoptosis: Activation of intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][8]

  • Cell Cycle Arrest: Blocking cell cycle progression, often at the G2/M phase.

  • Modulation of Signaling Pathways: Interference with key signaling pathways like PI3K/Akt and MAPK, which are involved in cell survival and proliferation.[1][3][8][9][10][11][12]

  • Oxidative Stress: At high concentrations, flavonoids can act as pro-oxidants, leading to an increase in reactive oxygen species (ROS) and subsequent cellular damage.[13]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death even at low concentrations Compound precipitation: The flavonoid may be precipitating in the aqueous culture medium, leading to high localized concentrations that are toxic to cells.Visually inspect the culture medium for any precipitate after adding the compound. Prepare fresh dilutions from the stock solution for each experiment. Consider using a lower final concentration or a different solvent system if solubility issues persist.
Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.Ensure the final DMSO concentration is below 0.5% and include a vehicle control in your experimental setup.
Cell line sensitivity: The cell line you are using may be particularly sensitive to this flavonoid.Perform a thorough literature search for the sensitivity of your cell line to similar flavonoids. Consider testing a less sensitive cell line if appropriate for your research question.
Inconsistent or non-reproducible results Inconsistent compound preparation: Variability in dissolving and diluting the compound can lead to different effective concentrations between experiments.Prepare a large batch of the stock solution and aliquot it for single use to avoid repeated freeze-thaw cycles. Use calibrated pipettes and ensure thorough mixing at each dilution step.
"Edge effect" in multi-well plates: Wells on the perimeter of the plate are more prone to evaporation, which can alter the compound concentration and affect cell growth.Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile medium or PBS instead.
Cell health and passage number: Using cells that are unhealthy or at a high passage number can lead to inconsistent responses.Ensure your cells are healthy, within a consistent and optimal passage number range, and free from contamination.
Unexpected increase in cell viability at high concentrations in MTT/MTS assays Direct reduction of assay reagent: Flavonoids, being antioxidants, can directly reduce the tetrazolium salts (MTT, MTS) to their colored formazan (B1609692) product, leading to a false-positive signal of high viability.[14]Run a cell-free control with your compound and the assay reagent to check for direct reduction. If interference is observed, consider using a different cytotoxicity assay that is not based on metabolic reduction, such as the Lactate Dehydrogenase (LDH) release assay or a fluorescent dye-based assay.[14]
Compound color interference: If the compound itself is colored, it can interfere with the absorbance reading of colorimetric assays.Prepare a parallel set of wells containing the compound at the same concentrations but without cells. Subtract the absorbance readings of these "compound-only" wells from your experimental wells.[14]

Quantitative Data

FlavonoidCell LineAssayIC50 (µM)Reference
BaicaleinHuman colon cancer HCT-116MTT~40[4]
BaicaleinHuman colon cancer HT-29MTT>50[4]
WogoninHuman colon cancer HCT-116MTT~50[4]
WogoninHuman colon cancer HT-29MTT>50[4]
BaicalinHuman ovarian cancer SKOV3MTT>100[9]

Note: IC50 values can vary significantly between different cell lines and experimental conditions. It is essential to determine the IC50 for your specific experimental setup.

Experimental Protocols

Preparation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide Stock Solution
  • Weighing: Accurately weigh a small amount of the compound using a calibrated analytical balance.

  • Dissolving: Dissolve the compound in high-purity, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or vortexing may be required to ensure complete dissolution.

  • Storage: Aliquot the stock solution into small, single-use, light-protected vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

MTT Cytotoxicity Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the flavonoid from the stock solution in complete cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway Diagrams

Flavonoids from Scutellaria baicalensis often exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and proliferation.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis stock Prepare Stock Solution (in DMSO) dilutions Prepare Serial Dilutions (in Culture Medium) stock->dilutions treat Treat Cells with Compound Dilutions dilutions->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for 24/48/72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance solubilize->read calculate Calculate % Viability read->calculate ic50 Determine IC50 calculate->ic50 pi3k_akt_pathway compound Scutellaria Flavonoids pi3k PI3K compound->pi3k Inhibits rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates apoptosis Inhibition of Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation mapk_pathway compound Scutellaria Flavonoids mek MEK compound->mek Modulates jnk JNK compound->jnk Modulates p38 p38 compound->p38 Modulates stress Cellular Stress (e.g., ROS) ras Ras stress->ras stress->jnk stress->p38 raf Raf ras->raf raf->mek erk ERK mek->erk proliferation Proliferation & Differentiation erk->proliferation apoptosis Apoptosis jnk->apoptosis p38->apoptosis

References

selecting appropriate controls for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. The information is tailored for researchers, scientists, and drug development professionals to facilitate the design and execution of robust experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and what is its known biological origin?

A1: 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a natural flavonoid. It is one of the primary flavonoid compounds isolated from the roots of Scutellaria baicalensis Georgi, a plant widely used in traditional medicine.[1][2]

Q2: What are the expected biological activities of this compound?

A2: Flavonoids from Scutellaria baicalensis, including baicalin (B1667713) (a similar flavonoid glucuronide), exhibit a range of biological activities, most notably anti-inflammatory, antioxidant, and anti-cancer effects.[3][4] These effects are often attributed to the inhibition of signaling pathways such as NF-κB and MAPK, and the reduction of reactive oxygen species (ROS).[4][5][6]

Q3: Why is it crucial to select the right controls for my experiments?

A3: The selection of appropriate controls is fundamental to a well-designed experiment. For 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, controls are essential to:

  • Differentiate the activity of the glucuronide from its aglycone form.

  • Account for potential enzymatic conversion of the glucuronide to the aglycone in the experimental system.

  • Establish a baseline for the observed effects.

  • Validate the assay system and ensure that the observed results are specific to the compound being tested.

Q4: What is the significance of the glucuronide moiety on the flavonoid's activity?

A4: The glucuronide group significantly increases the water solubility of the flavonoid. However, in many cases, the aglycone (the flavonoid without the glucuronide) is the more biologically active form.[7] The conversion of the glucuronide to the aglycone can occur in vivo and in vitro through the action of β-glucuronidase enzymes, which are present in various tissues and can be secreted by cells, particularly at sites of inflammation.[7] Therefore, the observed activity of the glucuronide may be due to its conversion to the aglycone.

Q5: What are the essential positive and negative controls to include in my experiments?

A5: A comprehensive set of controls is critical. The following table summarizes the recommended controls.

Control TypeRecommended ControlPurpose
Negative Control Vehicle (e.g., DMSO, PBS)To determine the baseline response of the experimental system in the absence of the test compound.
Positive Control (Aglycone) 5,7,8-Trihydroxy-6-methoxyflavoneTo assess the biological activity of the aglycone form of the compound. This is crucial for determining if the glucuronide's activity is dependent on its conversion.
Positive Control (Pathway-specific) Known activator/inhibitor of the target pathway (e.g., LPS for NF-κB activation)To validate that the experimental system is responsive to known modulators of the signaling pathway under investigation.
Enzymatic Activity Control D-saccharic acid 1,4-lactoneAn inhibitor of β-glucuronidase. Use in conjunction with the glucuronide to determine if its activity is dependent on enzymatic cleavage.
Structural Analogue Control A structurally similar flavonoid glucuronide with known activity/inactivityTo assess the specificity of the observed effects to the structure of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability between replicate experiments. 1. Inconsistent cell density or passage number.2. Degradation of the compound.3. Variable β-glucuronidase activity in cell culture.1. Maintain consistent cell culture conditions.2. Prepare fresh stock solutions of the compound for each experiment.3. Measure β-glucuronidase activity in your cell lysates or conditioned media. Consider using a β-glucuronidase inhibitor as a control.
No observable effect of the glucuronide compound. 1. The glucuronide is not the active form and there is insufficient β-glucuronidase activity to convert it to the aglycone.2. The compound is not active in the chosen experimental model.3. Incorrect dosage or incubation time.1. Test the aglycone form of the compound as a positive control.2. Co-treat with exogenous β-glucuronidase to facilitate conversion.3. Perform a dose-response and time-course experiment.
Unexpected or off-target effects. 1. The compound may have multiple biological targets.2. Impurities in the compound sample.1. Use pathway-specific inhibitors to dissect the mechanism of action.2. Ensure the purity of the compound using analytical techniques like HPLC-MS.
Discrepancy between in vitro and in vivo results. 1. Differences in metabolism, bioavailability, and deconjugation between the two systems.1. Analyze the metabolic profile of the compound in your in vivo model to identify the active metabolites.

Experimental Protocols

Assessment of Anti-inflammatory Activity via NF-κB Inhibition

This protocol describes the investigation of the anti-inflammatory effects of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide by measuring the inhibition of NF-κB signaling in a macrophage cell line (e.g., RAW 264.7).

Methodology:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates at a density of 5 x 105 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, the aglycone, or vehicle control for 1 hour.

    • Include a set of wells pre-treated with the β-glucuronidase inhibitor, D-saccharic acid 1,4-lactone, before adding the glucuronide.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to activate the NF-κB pathway.

  • Western Blot Analysis:

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines a method to measure the antioxidant potential of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide by quantifying intracellular ROS levels using a fluorescent probe.

Methodology:

  • Cell Culture and Staining:

    • Seed cells (e.g., HEK293T or a relevant cell line) in a 96-well black plate and allow them to adhere.

    • Treat the cells with the test compounds (glucuronide, aglycone, controls) for the desired time.

    • Induce oxidative stress with a known ROS inducer (e.g., H2O2 or tert-butyl hydroperoxide).

    • Wash the cells with PBS and incubate with 5 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells twice with PBS to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

    • Normalize the fluorescence readings to cell viability, which can be determined in a parallel plate using an MTT or similar assay.

β-Glucuronidase Inhibition Assay

This protocol is to determine if 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide or its aglycone can inhibit β-glucuronidase activity.

Methodology:

  • Reaction Setup:

    • In a 96-well plate, add β-glucuronidase enzyme solution to each well.

    • Add various concentrations of the test compounds (glucuronide, aglycone) or a known inhibitor (e.g., D-saccharic acid 1,4-lactone) to the wells.

    • Pre-incubate the enzyme with the compounds for 10 minutes at 37°C.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding the substrate, p-nitrophenyl-β-D-glucuronide (PNPG).

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding a stop solution (e.g., 0.2 M NaOH).

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound and Controls (Glucuronide, Aglycone, Vehicle, Inhibitors) pretreatment Pre-treat cells with compounds/controls prep_compound->pretreatment analysis_enzyme β-Glucuronidase Inhibition Assay prep_compound->analysis_enzyme prep_cells Culture and Seed Cells prep_cells->pretreatment stimulation Induce cellular response (e.g., LPS, H2O2) pretreatment->stimulation analysis_nfkb Western Blot for NF-κB Pathway Proteins stimulation->analysis_nfkb analysis_ros ROS Measurement (DCFH-DA Assay) stimulation->analysis_ros data_analysis Quantify and Analyze Data analysis_nfkb->data_analysis analysis_ros->data_analysis analysis_enzyme->data_analysis conclusion Draw Conclusions data_analysis->conclusion

Caption: Experimental workflow for assessing the biological activity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Flavonoids lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα-NF-κB Complex nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc translocates ikb_nfkb->nfkb releases gene Inflammatory Gene Transcription nfkb_nuc->gene activates flavonoid 5,7,8-Trihydroxy-6-methoxyflavone (Aglycone) flavonoid->ikk inhibits flavonoid->nfkb_nuc inhibits translocation

Caption: Simplified NF-κB signaling pathway and potential points of inhibition by flavonoids.

References

Technical Support Center: Metabolite Identification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo metabolite identification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a natural product isolated from Scutellaria baicalensis Georgi.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the expected primary metabolic pathways for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in vivo?

A1: Based on studies of similar flavonoids, particularly those from Scutellaria baicalensis, the primary metabolic pathways are expected to involve:

  • Deglucuronidation: The initial and a major step is likely the hydrolysis of the glucuronide moiety to release the aglycone, 5,7,8-Trihydroxy-6-methoxyflavone. This is analogous to the in vivo conversion of baicalin (B1667713) to baicalein.[3]

  • Demethylation: The methoxy (B1213986) group may be demethylated, leading to a polyhydroxyflavone.

  • Further Conjugation: The aglycone and its demethylated metabolites can undergo further phase II metabolism, including glucuronidation and sulfation at different hydroxyl positions.[4]

Q2: Which analytical techniques are most suitable for identifying and quantifying the metabolites of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and its metabolites in biological samples?

A2: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the most widely used and effective technique.[5][6][7] This method offers the high sensitivity and selectivity required to detect and identify metabolites in complex biological matrices like plasma, urine, and bile.[5][8][9] High-resolution mass spectrometry (e.g., Q-TOF) can provide accurate mass measurements to help elucidate the elemental composition of unknown metabolites.[10]

Q3: What are the common challenges in quantifying flavonoid glucuronides in biological matrices?

A3: A significant challenge, particularly in bile, is ion suppression caused by high concentrations of bile acids.[5] Bile acids can also form micelles that may encapsulate the analytes, leading to low recovery during sample extraction.[5] Additionally, the low in vivo concentrations of some metabolites can make their detection and quantification difficult without highly sensitive instrumentation.[10]

Q4: Are there commercially available standards for the potential metabolites?

A4: While the parent compound, 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, may be available from specialty chemical suppliers, its metabolites are often not. This necessitates the chemical or enzymatic synthesis of reference standards for unequivocal identification and accurate quantification.[8]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low or no detection of metabolites in plasma/urine. - Insufficient dose administered.- Rapid metabolism and elimination.- Inadequate sensitivity of the analytical method.- Inefficient sample extraction.- Increase the administered dose, if ethically and practically feasible.- Collect samples at earlier time points.- Optimize MS parameters for higher sensitivity.- Evaluate and optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction).[5]
Poor chromatographic peak shape for glucuronide metabolites. - Suboptimal mobile phase pH.- Interaction with metal ions in the HPLC system.- Adjust the mobile phase pH with formic acid or acetic acid (typically 0.1%).- Add a chelating agent like EDTA to the mobile phase.
Matrix effects leading to inaccurate quantification. - Co-eluting endogenous compounds in the biological sample suppressing or enhancing the analyte signal.[5]- Develop a more effective sample clean-up procedure (e.g., solid-phase extraction).[5]- Use a stable isotope-labeled internal standard.- Perform a matrix effect study by comparing the analyte response in neat solution versus a post-extraction spiked matrix sample.
Difficulty in structural elucidation of unknown metabolites. - Insufficient fragmentation in MS/MS.- Co-eluting isomers.- Optimize collision energy in the mass spectrometer to achieve characteristic fragmentation patterns.- Employ high-resolution mass spectrometry for accurate mass measurement of parent and fragment ions.[10]- Improve chromatographic separation to resolve isomers.

Experimental Protocols

In Vivo Study Design (Rodent Model)
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are a commonly used model for flavonoid metabolism studies.[9]

  • Drug Administration: Administer 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide orally (e.g., via gavage) or intravenously. The dose will depend on the study's objectives and the compound's characteristics. For a similar compound, 5,7-dimethoxyflavone (B190784), a dose of 10 mg/kg was used in mice.[11]

  • Sample Collection:

    • Blood: Collect blood samples from the tail vein or via cardiac puncture at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Centrifuge to obtain plasma.[11]

    • Urine and Feces: House animals in metabolic cages to collect urine and feces over 24 or 48 hours.[9]

  • Sample Storage: Store all biological samples at -80°C until analysis.

Sample Preparation
  • Plasma/Blood:

    • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) (containing an internal standard, e.g., rutin) to precipitate proteins.[5]

    • Vortex for 1 minute and centrifuge at high speed (e.g., 15,000 rpm) for 15 minutes.[5]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[5]

  • Urine:

    • Thaw and centrifuge urine samples to remove any precipitates.

    • Dilute the supernatant with water.

    • Proceed with solid-phase extraction (SPE) for sample clean-up and concentration.

  • Bile (for studies with bile duct cannulated animals):

    • Use solid-phase extraction (SPE) to remove interfering bile acids.[5]

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) and then water.

    • Load the bile sample.

    • Wash with water to remove salts and polar impurities.

    • Elute the flavonoid glucuronides with methanol.

    • Evaporate the eluate and reconstitute for analysis.[5]

LC-MS/MS Analysis
  • Chromatographic System: A UPLC system is preferred for better resolution and shorter run times.

  • Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) is suitable for separating flavonoids and their metabolites.[5]

  • Mobile Phase: A gradient elution using:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile[5]

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Both positive and negative ion modes should be evaluated, as flavonoid glucuronides can be detected in both, though negative mode is often more sensitive for glucuronides.[7]

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification of known metabolites and full scan or product ion scan modes for the identification of unknown metabolites.[5]

Quantitative Data Presentation

As there is no specific pharmacokinetic data available for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, the following table presents data for a structurally similar compound, 5,7-dimethoxyflavone, after a single 10 mg/kg oral dose in mice, to serve as an illustrative example.[11]

ParameterPlasmaGutLiverKidneyBrain
Cmax (ng/mL or ng/g) 1870 ± 1190----
Tmax (h) 0.50.50.50.50.5
AUCt (h*ng/mL) 532 ± 165----
Terminal Half-life (h) 3.40 ± 2.80----
Tissue Partition Coefficient (Kp) -12.96.54.82.5

Data adapted from a study on 5,7-dimethoxyflavone in mice and is for illustrative purposes only.[11]

Visualizations

Experimental Workflow

experimental_workflow cluster_in_vivo In Vivo Experiment cluster_sample_prep Sample Preparation cluster_analysis Analysis drug_admin Drug Administration (Oral Gavage in Rats) sample_collection Sample Collection (Blood, Urine, Feces) drug_admin->sample_collection protein_precip Protein Precipitation (Plasma) sample_collection->protein_precip Plasma spe Solid-Phase Extraction (Urine/Bile) sample_collection->spe Urine/Bile lcms UPLC-MS/MS Analysis protein_precip->lcms spe->lcms data_proc Data Processing lcms->data_proc met_id Metabolite Identification & Quantification data_proc->met_id

Caption: Workflow for in vivo metabolite identification.

Putative Metabolic Pathway

metabolic_pathway parent 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide (Parent Compound) aglycone 5,7,8-Trihydroxy-6-methoxyflavone (Aglycone) parent->aglycone Deglucuronidation (Hydrolysis) demethylated 5,6,7,8-Tetrahydroxyflavone aglycone->demethylated Demethylation (CYP450 enzymes) sulfate_conjugate Sulfate Conjugate aglycone->sulfate_conjugate Sulfation glucuronide_conjugate Further Glucuronide Conjugate demethylated->glucuronide_conjugate Glucuronidation

Caption: Putative metabolic pathway for the test compound.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and Other Potent Flavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and its aglycone with other well-characterized flavones: scutellarein, baicalein (B1667712), and wogonin (B1683318). The following sections detail their comparative antioxidant, anti-inflammatory, and anticancer properties, supported by available experimental data and methodologies.

Introduction to the Compared Flavones

Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, renowned for their diverse pharmacological activities. This guide focuses on a specific methoxyflavone, 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, and its aglycone, comparing their bioactivities with three other prominent flavones:

  • 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: A naturally occurring flavonoid glucuronide. Due to limited direct bioactivity data on this compound, this guide will also refer to the bioactivity of its aglycone, 5,7,8-Trihydroxy-6-methoxyflavone.

  • Scutellarein: A flavone (B191248) found in plants of the genus Scutellaria.

  • Baicalein: A flavone isolated from the roots of Scutellaria baicalensis and Scutellaria lateriflora.

  • Wogonin: A flavone found in Scutellaria baicalensis.

Antioxidant Activity

The antioxidant capacity of these flavones is a key aspect of their therapeutic potential, primarily attributed to their ability to scavenge free radicals.

Quantitative Comparison of Antioxidant Activity
CompoundAssayIC50 (µM)Reference
ScutellareinDPPH Radical Scavenging16.05[1]
ScutellareinABTS Radical Scavenging3.00[2]
5,7,8-Trihydroxy-6-methoxyflavone DPPH Radical Scavenging Data not available
BaicaleinDPPH Radical ScavengingData not available
WogoninDPPH Radical ScavengingData not available
Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change that can be measured spectrophotometrically.

Workflow for DPPH Radical Scavenging Assay

prep_dpph Prepare 0.1 mM DPPH solution in methanol reaction Mix DPPH solution with test compound prep_dpph->reaction prep_sample Prepare various concentrations of test compound prep_sample->reaction incubation Incubate in the dark at room temperature for 30 minutes reaction->incubation measurement Measure absorbance at 517 nm incubation->measurement calculation Calculate percentage inhibition and IC50 value measurement->calculation

Caption: Workflow of the DPPH radical scavenging assay.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often mediated through the inhibition of key inflammatory enzymes and signaling pathways.

Quantitative Comparison of Anti-inflammatory Activity
CompoundAssayIC50 (µM)Reference
5,7,8-Trihydroxy-6-methoxyflavone COX-2 Inhibition Data not available
BaicaleinCOX-2 InhibitionData not available
WogoninCOX-2 InhibitionData not available
ScutellareinCOX-2 InhibitionData not available

Note: Specific IC50 values for direct COX-2 inhibition were not found for the selected flavones in the provided search results. However, studies indicate that baicalein and wogonin exert their anti-inflammatory effects by inhibiting the expression of COX-2.[3]

Signaling Pathway: Baicalein's Inhibition of the NF-κB Pathway

Baicalein has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway, a key regulator of inflammatory gene expression, including COX-2.

Baicalein's Anti-inflammatory Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates to COX2 COX-2 Expression Nucleus->COX2 promotes Baicalein Baicalein Baicalein->IKK inhibits

Caption: Baicalein inhibits LPS-induced COX-2 expression via the TLR4/NF-κB pathway.

Experimental Protocol: Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins (B1171923) involved in inflammation.

Workflow for COX-2 Inhibition Assay

enzyme_prep Prepare COX-2 enzyme solution reaction_setup Incubate COX-2 with test compound enzyme_prep->reaction_setup inhibitor_prep Prepare test compound dilutions inhibitor_prep->reaction_setup substrate_add Add arachidonic acid (substrate) reaction_setup->substrate_add incubation Incubate to allow for prostaglandin (B15479496) production substrate_add->incubation detection Measure prostaglandin levels (e.g., by ELISA) incubation->detection calculation Calculate percentage inhibition and IC50 detection->calculation

Caption: General workflow for a COX-2 inhibitor screening assay.

Anticancer Activity

The anticancer properties of flavonoids are a significant area of research, with many compounds demonstrating the ability to induce apoptosis (programmed cell death) in cancer cells.

Quantitative Comparison of Anticancer Activity
CompoundCell LineAssayIC50 (µM)Reference
5,3′,4′-Trihydroxy-6,7,8-trimethoxyflavone*MCF-7 (Breast Cancer)Cytotoxicity4.9[4]
5,7,8-Trihydroxy-6-methoxyflavone MCF-7 (Breast Cancer) Cytotoxicity Data not available
BaicaleinMCF-7 (Breast Cancer)CytotoxicityData not available
WogoninHL-60 (Leukemia)Apoptosis InductionNot specified[5]
ScutellareinVariousCytotoxicityData not available

Note: Data is for a structurally similar compound to the aglycone of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

Signaling Pathway: Wogonin-Induced Apoptosis

Wogonin has been shown to induce apoptosis in various cancer cell lines through the activation of effector caspases, such as caspase-3, which are key executioners of the apoptotic process.

Wogonin's Pro-Apoptotic Signaling Pathway

Wogonin Wogonin Mitochondria Mitochondria Wogonin->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 activated by Caspase-9 Apoptosis Apoptosis Caspase3->Apoptosis cell_lysis Lyse treated and untreated cells protein_quant Quantify protein concentration cell_lysis->protein_quant reaction_setup Incubate lysate with caspase-3 substrate protein_quant->reaction_setup incubation Incubate at 37°C reaction_setup->incubation measurement Measure fluorescence or absorbance incubation->measurement calculation Determine caspase-3 activity measurement->calculation

References

A Comparative Analysis: 5,7,8-Trihydroxy-6-methoxyflavone and its Glucuronide Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at a Flavonoid Aglycone and its Glucuronidated Form for Researchers and Drug Development Professionals

Flavonoids, a diverse group of polyphenolic compounds found in plants, are of significant interest to the scientific community due to their wide array of biological activities. A key metabolic process that flavonoids undergo in vivo is glucuronidation, which can significantly alter their bioavailability and bioactivity. This guide provides a comparative overview of 5,7,8-Trihydroxy-6-methoxyflavone, a naturally occurring flavonoid aglycone, and its corresponding 7-O-glucuronide.

While direct comparative experimental studies on these specific compounds are limited in publicly available literature, this guide synthesizes the available data for the aglycone and discusses the generally accepted effects of glucuronidation on flavonoid bioactivity, supported by established experimental protocols.

Physicochemical and Biological Activity Profile

Glucuronidation, the attachment of a glucuronic acid moiety, is a primary mechanism in phase II metabolism, enhancing the water solubility of compounds and facilitating their excretion. This structural modification, however, often reduces the biological activity of flavonoids in in vitro assays compared to their parent aglycones. The aglycone, being more lipophilic, can more readily traverse cellular membranes to interact with intracellular targets.

Table 1: Comparative Overview

Property5,7,8-Trihydroxy-6-methoxyflavone (Aglycone)5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronideGeneral Effect of Glucuronidation on Flavonoids
Structure Flavonoid with hydroxyl groups at positions 5, 7, and 8, and a methoxy (B1213986) group at position 6.Glucuronic acid attached at the 7-hydroxyl position.Increased molecular weight and hydrophilicity.
Solubility Generally soluble in organic solvents like DMSO and ethanol.Expected to have higher aqueous solubility.Significantly increases water solubility.
Bioavailability Lower oral bioavailability due to metabolic conversion.May have altered absorption and circulation kinetics.Generally increases bioavailability and circulation time.
In Vitro Bioactivity Expected to be higher.Expected to be lower in many cell-based assays.Often decreases or in some cases increases bioactivity.
Quantitative Data on Biological Activities

Table 2: Reported In Vitro Biological Activities of 5,7,8-Trihydroxy-6-methoxyflavone (Aglycone)

Biological ActivityCell Line/AssayEndpointResult (IC₅₀/EC₅₀)
CytotoxicitySiHa (cervical cancer)Cell Viability (MTT)150 µM
CytotoxicityHT29 (colon cancer)Cell Viability (MTT)4008 µM
Anti-inflammatoryRAW 264.7 macrophagesNitric Oxide (NO) ProductionNot explicitly quantified for this specific analog, but related methoxyflavones show activity. For example, 5,7,8-Trimethoxyflavone inhibits NO with an IC₅₀ of 39.1 μM.
AntioxidantDPPH Radical ScavengingRadical ScavengingData not specifically available for this compound. Related trihydroxyflavones show potent activity.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.

    • Test Compounds: Prepare stock solutions of the aglycone and glucuronide in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. Perform serial dilutions to obtain a range of concentrations.

    • Positive Control: A standard antioxidant like ascorbic acid or quercetin (B1663063) should be used.

  • Assay Procedure (96-well plate):

    • Add 100 µL of the test compound dilutions to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • For the control well, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Culture:

    • Seed cells (e.g., cancer cell lines like HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare various concentrations of the aglycone and glucuronide in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm.

  • Calculation:

    • Cell viability is expressed as a percentage of the vehicle control.

    • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from a dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of compounds on signaling pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the aglycone or glucuronide for a specified time.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated or total forms of signaling proteins like Akt, ERK, or NF-κB).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

To aid in conceptualizing the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays In Vitro Assays cluster_mechanism Mechanism of Action Aglycone Aglycone (5,7,8-Trihydroxy-6-methoxyflavone) DPPH Antioxidant Assay (DPPH) Aglycone->DPPH MTT Cytotoxicity Assay (MTT on Cancer Cells) Aglycone->MTT AntiInflammatory Anti-inflammatory Assay (e.g., NO production in Macrophages) Aglycone->AntiInflammatory Glucuronide Glucuronide (5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide) Glucuronide->DPPH Glucuronide->MTT Glucuronide->AntiInflammatory WesternBlot Western Blot (Signaling Pathway Analysis) MTT->WesternBlot AntiInflammatory->WesternBlot Signaling_Pathway cluster_stimulus External Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Flavonoid Flavonoid Aglycone Flavonoid->IKK inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_n->Genes activates transcription

A Comparative Analysis of the Mechanisms of Action: 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide versus Baicalein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two flavonoids derived from Scutellaria baicalensis: 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and the extensively studied baicalein (B1667712). While direct experimental data on the biological activities of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is limited, this comparison leverages available information on its aglycone, 5,6,7,8-tetrahydroxyflavone (B600733), to infer its potential mechanisms. In contrast, baicalein's multifaceted pharmacological effects are well-documented, providing a robust benchmark for comparison.

Executive Summary

Baicalein is a potent anti-inflammatory, antioxidant, and anticancer agent that modulates a wide array of signaling pathways, including NF-κB, PI3K/Akt, and MAPK. It directly scavenges reactive oxygen species (ROS) and inhibits key inflammatory enzymes.

This guide will compare the known mechanisms of baicalein with the inferred mechanisms of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, based on the activities of its aglycone.

Data Presentation: Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data for baicalein and the aglycone of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, 5,6,7,8-tetrahydroxyflavone.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueReference
BaicaleinDPPH Radical Scavenging7.48 µg/mL[2]
BaicaleinSuperoxide (B77818) Radical ScavengingIC50 of baicalein was 2.8 fold higher than that of baicalin (B1667713)[3]
BaicalinDPPH Radical Scavenging16.4 µg/mL[4]
BaicalinSuperoxide Radical Scavenging1.19 x 10(5) u/g[3]
5,6,7,8-TetrahydroxyflavoneNot availableNot available

Table 2: Anti-inflammatory Activity

CompoundAssayTargetIC50 ValueReference
Baicalein12-Lipoxygenase InhibitionEnzyme Activity0.64 µM[5]
Baicalein15-Lipoxygenase InhibitionEnzyme Activity1.6 µM[5]
BaicaleinXanthine Oxidase InhibitionEnzyme Activity3.12 µM[3]
BaicalinXanthine Oxidase InhibitionEnzyme Activity215.19 µM[3]
5,6,7,8-TetrahydroxyflavoneInhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)In vivo (rat brain tissue)Not available[1]

Mechanism of Action: A Comparative Overview

Baicalein: A Multi-Target Agent

Baicalein exerts its pharmacological effects through a complex interplay of signaling pathways.

  • Anti-inflammatory Action: Baicalein is a potent inhibitor of the NF-κB signaling pathway, a central regulator of inflammation.[6][7] It prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[6][7] This leads to the downregulation of various pro-inflammatory genes, including those encoding for cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. Furthermore, baicalein directly inhibits inflammatory enzymes such as 12-lipoxygenase and cyclooxygenase-2 (COX-2).[5][8]

  • Antioxidant Activity: Baicalein's structure, particularly the presence of hydroxyl groups on its A ring, contributes to its potent antioxidant and radical scavenging properties.[9] It can directly neutralize various reactive oxygen species (ROS), including superoxide and hydroxyl radicals.[3]

  • Anticancer Effects: Baicalein has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. Its anticancer mechanisms involve the modulation of the PI3K/Akt and MAPK signaling pathways, leading to cell cycle arrest and the induction of programmed cell death.

5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: An Inferred Mechanism via its Aglycone

As direct evidence is lacking, the mechanism of action for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is hypothesized to be mediated by its aglycone, 5,6,7,8-tetrahydroxyflavone, following deglycosylation.

  • Antioxidant and Anti-inflammatory Potential: A study on high-altitude cerebral edema in rats demonstrated that 5,6,7,8-tetrahydroxyflavone administration significantly suppressed oxidative stress by reducing the levels of hydrogen peroxide and malondialdehyde, while increasing the levels of endogenous antioxidants like glutathione (B108866) and superoxide dismutase in brain tissue.[1] The same study showed that this compound inhibited inflammatory responses by decreasing the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in both serum and brain tissue.[1] These findings suggest that the aglycone of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide likely acts by mitigating oxidative stress and inflammation.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by baicalein and the proposed mechanism for 5,6,7,8-tetrahydroxyflavone.

baicalein_nfkb_pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_p P-IκBα IKK->IkBa_p Phosphorylates IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB NF-κB (p65/p50) IkBa_d->NFkB Releases NFkB_n Nuclear NF-κB NFkB->NFkB_n Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Genes Induces Baicalein Baicalein Baicalein->IKK Inhibits

Caption: Baicalein's inhibition of the NF-κB signaling pathway.

thf_antioxidant_pathway OxidativeStress Oxidative Stress (e.g., Hypoxia) ROS ↑ Reactive Oxygen Species (H₂O₂, MDA) OxidativeStress->ROS Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) OxidativeStress->Inflammation CellularDamage Cellular Damage ROS->CellularDamage Inflammation->CellularDamage THF 5,6,7,8-Tetrahydroxyflavone (Aglycone) THF->ROS Reduces THF->Inflammation Reduces Antioxidants ↑ Endogenous Antioxidants (GSH, SOD) THF->Antioxidants Increases

Caption: Proposed antioxidant and anti-inflammatory mechanism of 5,6,7,8-tetrahydroxyflavone.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

NF-κB Luciferase Reporter Assay (for Baicalein)
  • Cell Culture and Transfection: Human epithelial cells (e.g., HeLa) are seeded in 96-well plates. After 24 hours, cells are co-transfected with an NF-κB-dependent luciferase reporter plasmid and a Renilla luciferase plasmid (as an internal control) using a suitable transfection reagent.

  • Treatment: Following a 24-hour transfection period, the cell culture medium is replaced with fresh medium containing various concentrations of baicalein. After a 6-hour pre-incubation, cells are stimulated with TNF-α (10 ng/ml) for an additional 6 hours to activate the NF-κB pathway.

  • Luciferase Activity Measurement: Cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.[10]

DPPH Radical Scavenging Assay (for Baicalein)
  • Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol (B145695) (e.g., 0.1260 mg/ml) is prepared. Various concentrations of baicalein are added to the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 20 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with baicalein. The IC50 value is determined from the dose-response curve.[4]

In Vivo Model of High-Altitude Cerebral Edema (for 5,6,7,8-Tetrahydroxyflavone)
  • Animal Model: Male Sprague-Dawley rats are used. The high-altitude cerebral edema (HACE) model is induced by exposing the rats to a simulated high-altitude environment in a hypobaric chamber.

  • Drug Administration: 5,6,7,8-Tetrahydroxyflavone (THF) is administered to the treatment group of rats (e.g., via intraperitoneal injection) at a specific dosage for a set period before and during the hypoxic exposure.

  • Sample Collection: After the experimental period, rats are euthanized, and brain tissues and serum are collected.

  • Biochemical Analysis:

    • Oxidative Stress Markers: The levels of hydrogen peroxide, malondialdehyde (MDA), glutathione (GSH), and superoxide dismutase (SOD) in the brain tissue homogenates are measured using commercially available assay kits.

    • Inflammatory Cytokines: The concentrations of TNF-α, IL-1β, and IL-6 in the serum and brain tissue homogenates are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[1]

Conclusion

Baicalein is a well-characterized flavonoid with a robust body of evidence supporting its multi-target mechanism of action against inflammation, oxidative stress, and cancer. Its ability to modulate key signaling pathways like NF-κB, PI3K/Akt, and MAPK is central to its therapeutic potential.

In contrast, the pharmacological profile of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide remains largely unexplored. Based on the available data for its aglycone, 5,6,7,8-tetrahydroxyflavone, it is hypothesized to possess significant antioxidant and anti-inflammatory properties. These effects are likely mediated through the reduction of oxidative stress markers and the suppression of pro-inflammatory cytokine production.

Further research is imperative to elucidate the specific mechanisms of action of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, including its absorption, metabolism, and direct interactions with molecular targets. Direct comparative studies with baicalein are also warranted to fully understand their relative potencies and therapeutic potential. This guide serves as a foundational resource for researchers interested in the pharmacological activities of these Scutellaria flavonoids and highlights the need for continued investigation into their mechanisms of action.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification and characterization of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a flavonoid glucuronide isolated from Scutellaria baicalensis Georgi[1]. The selection of an appropriate analytical technique is critical for accurate pharmacokinetic, metabolic, and pharmacodynamic studies. This document outlines the performance of commonly employed methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental protocols and comparative data.

Comparative Analysis of Analytical Methods

The choice of an analytical method for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide depends on the specific requirements of the study, such as sensitivity, selectivity, and the need for structural information.

Parameter HPLC-UV LC-MS LC-MS/MS
Specificity ModerateHighVery High
Sensitivity Good (µg/mL range)High (ng/mL range)Very High (pg/mL to ng/mL range)
Quantitative Accuracy HighHighVery High
Structural Elucidation LimitedPossible (based on mass)Excellent (fragmentation pattern)
Matrix Effect Low to ModerateModerate to HighCan be minimized with MRM
Cost LowModerateHigh
Throughput HighHighModerate to High

Experimental Protocols

Detailed methodologies for the analysis of flavonoid glucuronides are presented below. These protocols are based on established methods for similar compounds and can be adapted for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quantification where high sensitivity is not the primary requirement.

  • Instrumentation : HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column : Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[2].

  • Mobile Phase : A gradient elution is typically used to achieve good separation of flavonoids.

    • Solvent A: 0.1% Phosphoric acid in water[2][3].

    • Solvent B: Acetonitrile[2][3].

  • Gradient Program : A typical gradient might start with a low percentage of Solvent B, increasing linearly to elute the compound of interest, followed by a column wash and re-equilibration.

  • Flow Rate : 1.0 mL/min[2][4].

  • Detection Wavelength : Flavonoids typically exhibit strong UV absorbance between 254 nm and 370 nm. For flavonoids from Scutellaria baicalensis, a detection wavelength of 280 nm is commonly used[2][3].

  • Injection Volume : 10 µL[2].

  • Quantification : Based on the peak area of the analyte compared to a standard curve of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and specificity compared to HPLC-UV, making it suitable for the analysis of biological samples.

  • Instrumentation : HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column : Reversed-phase C18 or similar column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)[5].

  • Mobile Phase :

    • Solvent A: 0.1% Formic acid in water[5][6].

    • Solvent B: Acetonitrile with 0.1% formic acid[5].

  • Gradient Program : A gradient elution is employed to separate the analyte from matrix components.

  • Flow Rate : 0.3-0.5 mL/min.

  • Ionization Mode : Electrospray ionization (ESI) in negative ion mode is often preferred for flavonoid glucuronides as it readily forms [M-H]⁻ ions[7].

  • Mass Spectrometry Parameters :

    • Scan Mode : Full scan mode to detect the molecular ion of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

    • Capillary Voltage : Typically 3-4.5 kV[7].

    • Source Temperature : ~120-150 °C.

    • Desolvation Gas Flow and Temperature : Optimized for the specific instrument.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantification of flavonoids in complex matrices due to its exceptional sensitivity and selectivity.

  • Instrumentation : HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Chromatographic Conditions : Similar to LC-MS.

  • Mass Spectrometry Parameters :

    • Ionization Mode : ESI in negative or positive ion mode.

    • Scan Mode : Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion after fragmentation. This highly specific detection minimizes matrix interference.

    • Precursor Ion : The [M-H]⁻ or [M+H]⁺ ion of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

    • Product Ion(s) : Characteristic fragment ions are selected for monitoring. For flavonoid glucuronides, a common fragmentation is the loss of the glucuronic acid moiety (-176 Da)[7].

    • Collision Energy : Optimized to maximize the intensity of the product ion.

Mandatory Visualizations

Signaling Pathways Modulated by Scutellaria baicalensis Flavonoids

Flavonoids from Scutellaria baicalensis, the source of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, have been shown to exert their biological effects by modulating various signaling pathways, including the MAPK, NF-κB, and PI3K/Akt pathways[8]. These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis.

Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flavonoids Flavonoids Receptor Receptor PI3K PI3K Receptor->PI3K MAPK_cascade MAPK_cascade Receptor->MAPK_cascade Akt Akt IKK IKK Akt->IKK p38_MAPK p38 MAPK p38_MAPK->IKK IκBα IκBα NF_kB_complex NF-κB/IκBα IκBα->NF_kB_complex NF_kB NF-κB NF_kB_complex->NF_kB NF_kB_n NF-κB NF_kB->NF_kB_n Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) NF_kB_n->Gene_Expression PI3K->Akt MAPK_cascade->p38_MAPK IKK->IκBα IKK->NF_kB_complex Inhibition of IκBα

Caption: Signaling pathways modulated by Scutellaria baicalensis flavonoids.

Experimental Workflow for Method Cross-Validation

A logical workflow is essential for the cross-validation of different analytical methods to ensure data integrity and comparability.

Workflow HPLC_UV HPLC-UV Analysis Data_Acquisition Data Acquisition HPLC_UV->Data_Acquisition LC_MS LC-MS Analysis LC_MS->Data_Acquisition LC_MSMS LC-MS/MS Analysis LC_MSMS->Data_Acquisition Data_Comparison Comparative Data Analysis Data_Acquisition->Data_Comparison Validation Method Validation (Accuracy, Precision, Linearity, etc.) Data_Comparison->Validation End End: Report Generation Validation->End Start Start Start->LC_MS Start->LC_MSMS

Caption: Workflow for cross-validation of analytical methods.

References

comparative docking studies of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of molecular docking studies of flavonoids with various protein targets. Due to a lack of specific published docking studies for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, this document presents a comparative analysis of other relevant flavonoids to illustrate the methodology and data presentation for such research. The experimental protocols and data herein are compiled from established methodologies in the field.

Data Presentation: Comparative Binding Affinities of Flavonoids

Molecular docking simulations predict the binding affinity between a ligand (in this case, a flavonoid) and a target protein. This affinity is often expressed in kcal/mol, with more negative values indicating a stronger interaction. The following table summarizes the binding energies of several flavonoids against key protein targets implicated in various diseases. This data is illustrative and serves as a template for presenting results from docking studies.

FlavonoidTarget ProteinBinding Energy (kcal/mol)
Epicatechin gallateAcetylcholinesterase (AChE)-10.42[1]
SterubinAcetylcholinesterase (AChE)-10.16[1]
FisetinAcetylcholinesterase (AChE)-10.11[1]
Biochanin ABeta-secretase 1 (BACE-1)-9.81[1]
SterubinBeta-secretase 1 (BACE-1)-8.96[1]
Epicatechin gallateBeta-secretase 1 (BACE-1)-7.47[1]
4',7-dihydroxy-flavoneAryl Hydrocarbon Receptor (AhR)Not explicitly stated, but identified as a potential blocker[2]
FisetinAryl Hydrocarbon Receptor (AhR)Identified as the best flavonoid for blocking the AhR:ARNT heterodimer[2]
LuteolinAryl Hydrocarbon Receptor (AhR)Not explicitly stated, but identified as a potential blocker[2]
ApigeninAryl Hydrocarbon Receptor (AhR)Not explicitly stated, but identified as a potential blocker[2]
GalanginAryl Hydrocarbon Receptor (AhR)Not explicitly stated, but identified as a potential blocker[2]
5,7-dimethoxyflavone (DMF)GABRA1-9.40[3]
5,7-dimethoxyflavone (DMF)GABRG2-9.40[3]
4',5,7–trimethoxyflavone (TMF)5-HT2A-9.30[3]

Experimental Protocols: Molecular Docking of Flavonoids

This section details a generalized methodology for performing comparative molecular docking studies of flavonoids against protein targets, based on common practices found in the literature.[1][4][5]

Preparation of Target Protein Structures
  • Retrieval: The three-dimensional crystal structures of the target proteins (e.g., AChE, BACE-1, PD-L1) are retrieved from the Protein Data Bank (PDB).

  • Preparation: The protein structures are prepared for docking using software such as AutoDockTools. This typically involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Computing and assigning Kollman united atomic charges.

Preparation of Ligand Structures
  • Retrieval: The 2D or 3D structures of the flavonoids are obtained from chemical databases like PubChem.[1][5]

  • Conversion and Optimization: The structures are converted to a suitable format (e.g., PDBQT for AutoDock) using tools like Open Babel or Discovery Studio. Energy minimization of the ligand structures is performed using appropriate force fields.

Molecular Docking Simulation
  • Software: Molecular docking is performed using software such as AutoDock Vina or MOE (Molecular Operating Environment).[2][4]

  • Grid Box Definition: A grid box is defined around the active site of the target protein to encompass the binding pocket. The dimensions and center of the grid are crucial parameters. For example, a grid box of 60 Å x 60 Å x 60 Å with a spacing of 0.375 Å is a common setting.[1]

  • Docking Algorithm: A genetic algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is often employed to explore the conformational space of the ligand within the active site and identify the best binding poses.[1][5]

  • Pose Selection: The docking simulation generates multiple binding poses for each ligand. The pose with the lowest binding energy (strongest binding affinity) is typically selected for further analysis.

Analysis of Docking Results
  • Binding Energy: The binding energy for the best pose of each flavonoid is recorded and compared.

  • Interaction Analysis: The interactions between the flavonoid and the amino acid residues in the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of the binding. Visualization software like PyMOL or Discovery Studio is used for this purpose.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Upstream Signaling cluster_1 Enzymatic Cascade cluster_2 Downstream Effects External_Signal External Signal (e.g., Neurotransmitter) Receptor Receptor (e.g., GPCR) External_Signal->Receptor Enzyme_1 Enzyme 1 (e.g., BACE-1) Receptor->Enzyme_1 activates Product_1 Product (e.g., Amyloid-beta) Enzyme_1->Product_1 cleaves Substrate_1 Substrate_1 Substrate Cellular_Response Cellular Response (e.g., Plaque Formation) Product_1->Cellular_Response Flavonoid Flavonoid (e.g., 5,7,8-Trihydroxy-6-methoxyflavone -7-O-glucuronide) Flavonoid->Enzyme_1 inhibits

Caption: A generalized signaling pathway illustrating the inhibitory action of a flavonoid on a key enzyme.

Experimental Workflow Diagram

G Start Start Protein_Prep Protein Preparation (from PDB) Start->Protein_Prep Ligand_Prep Ligand Preparation (from PubChem) Start->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Comparison Comparative Analysis Analysis->Comparison End End Comparison->End

Caption: A typical workflow for a comparative molecular docking study.

References

A Head-to-Head Comparison of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and Scutellarin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of flavonoid research, scutellarin (B1681692) has emerged as a compound of significant interest due to its diverse pharmacological activities. This guide provides a detailed head-to-head comparison between scutellarin and the less-studied 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, both flavone (B191248) glucuronides found in Scutellaria baicalensis. While extensive data is available for scutellarin, research on 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is limited. This comparison aims to summarize the existing experimental data, provide detailed methodologies for key experiments, and highlight the therapeutic potential and mechanisms of action of these compounds.

Biochemical and Pharmacokinetic Profiles

A comparative overview of the fundamental properties and pharmacokinetic parameters of both compounds is essential for understanding their therapeutic potential. Scutellarin is known for its low oral bioavailability, which presents a challenge for its clinical application.[1][2][3] Information on the pharmacokinetics of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is not currently available in published literature.

Table 1: Biochemical and Pharmacokinetic Properties

Property5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronideScutellarin
Chemical Formula C22H20O13C21H18O12
Molar Mass 492.39 g/mol 462.36 g/mol
Source Scutellaria baicalensis Georgi[4]Scutellaria barbata, Erigeron breviscapus[5]
Oral Bioavailability (Rats) Data not availableVery low, reported as 10.67% ± 4.78%[2]
Oral Bioavailability (Humans) Data not availableVery low; plasma concentrations are minimal after oral administration[1][3]
Key Metabolites Data not availableScutellarein (aglycone), Scutellarein-6-O-glucuronide[1]

Comparative Biological Activity

The biological activities of flavonoids are a cornerstone of their therapeutic interest. Scutellarin has been extensively studied for its antioxidant, anti-inflammatory, and anti-cancer effects. In contrast, there is a significant lack of experimental data on the biological activities of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. However, studies on its aglycone isomer, 3,5,7-trihydroxy-6-methoxyflavone, have shown some antiproliferative activity.[6]

Antioxidant Activity

The ability to scavenge free radicals is a key mechanism of action for many flavonoids. Scutellarin's antioxidant potential has been quantified in various assays.

Table 2: In Vitro Antioxidant Activity (IC50 Values)

Assay5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronideScutellarin
DPPH Radical Scavenging Data not available17.56 µmol/L[7][8]
ABTS Radical Scavenging Data not available3.53 µmol/L[7]
Hydroxyl Radical Scavenging Data not available3.19 mmol/L[7]
Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases, and the anti-inflammatory properties of flavonoids are of great interest. Scutellarin has been shown to inhibit key inflammatory pathways.

Table 3: In Vitro Anti-inflammatory Activity

Assay5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronideScutellarin
Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells (IC50) Data not availableData not available (demonstrated inhibition of NO production)[1]
Anti-Cancer Activity

The potential of flavonoids to inhibit cancer cell growth is a major area of research. Scutellarin has demonstrated cytotoxic effects against a range of cancer cell lines. An isomer of the aglycone of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide has shown some activity.

Table 4: In Vitro Anti-Cancer Activity (IC50 Values)

Cell Line (Cancer Type)5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide (or related compounds)Scutellarin
SiHa (Cervix)150 µM (for 3,5,7-trihydroxy-6-methoxyflavone)[6]Data not available
HT29 (Colon)>4008 µM (for 3,5,7-trihydroxy-6-methoxyflavone)[6]Data not available
A549 (Lung)Data not available246.8 µg/mL (after 72h)[9]
H1975 (Lung)Data not available120.0 µg/mL (after 72h)[9]
U251 (Glioblastoma)Data not availableIC50 reported, but value not specified in abstract[10]
M059K (Glioblastoma)Data not availableIC50 reported, but value not specified in abstract[10]
SF-295 (Glioblastoma)Data not available92.56 µg/mL[8][11]
SKOV3 (Ovarian)Data not available176.9 µM[12]
A2780 (Ovarian)Data not available142.7 µM[12]
OVCAR8 (Ovarian)Data not available173 µM[12]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for drug development. Scutellarin is known to modulate several key signaling pathways involved in inflammation and cancer.

Scutellarin's Known Signaling Pathways

Scutellarin exerts its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1][2][13] In the context of cancer, it has been shown to regulate pathways such as the PI3K/AKT/GSK3β pathway.[14]

Scutellarin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Scutellarin Scutellarin Scutellarin->IKK Inhibits Inflammatory_Mediators_mRNA Pro-inflammatory Mediator mRNA DNA DNA NFkB_n->DNA Binds DNA->Inflammatory_Mediators_mRNA Transcription

Caption: Scutellarin's inhibition of the NF-κB signaling pathway.

Scutellarin_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) ASK1 ASK1 Stimuli->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activates JNK->AP1 Activates Scutellarin Scutellarin Scutellarin->p38 Inhibits Phosphorylation Scutellarin->JNK Inhibits Phosphorylation Gene_Expression Inflammatory Gene Expression AP1->Gene_Expression Induces

Caption: Scutellarin's modulation of the MAPK signaling pathway.

Due to the lack of research, the specific signaling pathways modulated by 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide are unknown.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant activity of a compound.[15][16]

DPPH_Assay_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in methanol) C Mix DPPH Solution with Test Compound A->C B Prepare Test Compound Solutions (various concentrations) B->C D Incubate in the Dark (e.g., 30 minutes) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Prepare serial dilutions of the test compounds (5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and scutellarin) and a positive control (e.g., ascorbic acid) in methanol.

  • Assay Procedure: In a 96-well plate, add a specific volume of the test compound solution to each well. Add the DPPH solution to initiate the reaction. A blank well should contain only methanol, and a control well should contain methanol and the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance is measured at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[14][17]

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for a further 24 hours.

  • NO Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent. The absorbance is measured at approximately 540 nm.

  • Calculation: A standard curve using sodium nitrite is prepared to quantify the amount of nitrite in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][15][16][18][19]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Conclusion and Future Directions

This guide provides a comprehensive comparison of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and scutellarin based on currently available scientific literature. Scutellarin is a well-characterized flavonoid with demonstrated antioxidant, anti-inflammatory, and anti-cancer properties, although its low bioavailability remains a significant hurdle for clinical translation.

In stark contrast, there is a profound lack of research on 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and its aglycone. While its structural similarity to other bioactive flavonoids from Scutellaria baicalensis suggests it may possess interesting pharmacological properties, this remains to be experimentally validated. The limited data on an isomeric aglycone hints at potential antiproliferative effects.

For researchers, scientists, and drug development professionals, this highlights a clear research gap and an opportunity for novel discoveries. Future research should focus on:

  • Isolation and purification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide to enable comprehensive biological evaluation.

  • In vitro screening of this compound for its antioxidant, anti-inflammatory, and anti-cancer activities, directly comparing its efficacy with scutellarin.

  • Mechanistic studies to elucidate the signaling pathways modulated by 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

  • Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion profile.

By addressing these knowledge gaps, the scientific community can better understand the therapeutic potential of this understudied flavonoid and its standing relative to the more established scutellarin.

References

Molecular Target Confirmation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide Using Knockout Models: A Review of the Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the experimental validation of the molecular targets of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide through the use of knockout models. To date, no studies have been published that employ this specific methodology to definitively identify the protein targets of this particular flavonoid glucuronide. This absence of research necessitates a broader examination of structurally related compounds to infer potential biological activities and molecular pathways.

This guide, therefore, shifts its focus to provide a comparative analysis of the known biological effects and hypothetically proposed molecular targets of structurally similar flavones. The data presented is derived from a variety of in vitro and in vivo studies that, while not employing knockout models for the specific compound of interest, offer valuable insights into its potential mechanisms of action. The information is intended for researchers, scientists, and drug development professionals seeking to understand the current state of knowledge and potential avenues for future investigation.

Comparative Analysis of Structurally Related Flavones

To provide a framework for understanding the potential bioactivity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, the following table summarizes the observed biological effects of flavones with similar substitution patterns. It is important to note that glucuronidation can significantly alter the pharmacokinetic and pharmacodynamic properties of a flavonoid, and the activities of the aglycone may not be directly translatable to its glucuronidated form[1][2][3].

Compound NameCore StructureObserved Biological ActivityProposed (Non-Knockout Validated) Molecular Targets/PathwaysReference
5,6,4'-Trihydroxy-7,3'-dimethoxyflavone (B1249847)FlavoneAnti-inflammatory, AntioxidantReduction of nitric oxide and pro-inflammatory cytokine production; Attenuation of nitric oxide synthase and cyclooxygenase-2; Interference with nuclear factor-κB (NF-κB) translocation and mitogen-activated protein kinase (MAPK) pathways.[4]
3,5,7-Trihydroxy-6-methoxyflavoneFlavoneAntiproliferative (against various cancer cell lines)The mechanism appears to be independent of the p53 tumor suppressor protein.[5]
5-Hydroxy-7-methoxyflavone derivativesFlavoneInduction of skeletal muscle hypertrophyThe hypertrophic effect is suggested to require intracellular Ca²⁺.[6]
5,7-dimethoxyflavone (DMF)FlavoneNeuroprotectivePredicted to target GABRA1, GABRG2, 5-HT2A, IGF1R, and 5-HT2C. Showed strong binding interactions with GABRA1 and GABRG2 in molecular docking studies.[7]
5,7,4'-trimethoxyflavone (TMF)FlavoneNeuroprotectivePredicted to target GABRG2, 5-HT2A, 5-HT2B, and 5-HT2C. Showed strong binding interactions with 5-HT2A in molecular docking studies.[7]

Experimental Protocols: Insights from Related Studies

While specific protocols for knockout model-based target validation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide are unavailable, the methodologies used in studies of related flavones provide a valuable reference for future research.

Anti-Inflammatory Activity Assessment of 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone

A study on 5,6,4'-trihydroxy-7,3'-dimethoxyflavone investigated its anti-inflammatory effects in LPS-treated RAW 264.7 cells. The experimental protocol involved:

  • Cell Culture and Treatment: RAW 264.7 macrophages were cultured and then treated with various concentrations of the flavonoid.

  • Nitric Oxide (NO) Production Assay: The production of NO in the culture medium was measured using the Griess reagent.

  • Pro-inflammatory Cytokine Measurement: The levels of pro-inflammatory cytokines were quantified using enzyme-linked immunosorbent assay (ELISA).

  • Western Blot Analysis: The expression levels of key inflammatory proteins such as nitric oxide synthase and cyclooxygenase-2 were determined by Western blotting.

  • NF-κB Translocation Analysis: The effect of the flavonoid on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus was assessed, likely through immunofluorescence or subcellular fractionation followed by Western blotting.

  • MAPK Pathway Analysis: The phosphorylation status of key MAPK pathway proteins (e.g., ERK, JNK, p38) was analyzed by Western blotting to determine the involvement of this signaling cascade[4].

Visualization of a Hypothetical Signaling Pathway

The following diagram illustrates a potential signaling pathway that could be modulated by flavones, based on the findings from studies on structurally similar compounds. This is a hypothetical representation and has not been experimentally validated for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flavone Flavone Receptor Receptor Flavone->Receptor Binds to/Modulates MAPK_Pathway MAPK Pathway Flavone->MAPK_Pathway Inhibits IKK IKK Flavone->IKK Inhibits Receptor->MAPK_Pathway Activates/Inhibits Receptor->IKK Activates Gene_Expression Inflammatory Gene Expression MAPK_Pathway->Gene_Expression Regulates IκB IκB IKK->IκB Phosphorylates (leading to degradation) NF_kB NF-κB IκB->NF_kB Inhibits NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocates NF_kB_nucleus->Gene_Expression Induces

Caption: Hypothetical anti-inflammatory signaling pathway modulated by flavones.

Conclusion and Future Directions

The definitive molecular targets of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide remain to be elucidated through rigorous experimental validation, ideally employing knockout models to confirm target engagement and functional consequences. The current body of research on structurally similar flavones suggests that this compound may possess anti-inflammatory, antiproliferative, and neuroprotective properties, potentially through the modulation of key signaling pathways such as NF-κB and MAPK, as well as interacting with neurotransmitter receptors.

Future research should prioritize the use of knockout animal or cell line models to systematically investigate the direct molecular targets of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. Such studies would provide crucial, unambiguous data for advancing our understanding of its mechanism of action and would be invaluable for any future drug development efforts. Furthermore, the impact of glucuronidation on the biological activity and target specificity of the parent aglycone warrants dedicated investigation.

References

Safety Operating Guide

Navigating the Disposal of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Initial Hazard Assessment and Waste Classification

Before proceeding with disposal, it is imperative to conduct a thorough hazard assessment. Based on available data for similar flavonoid compounds, 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is not anticipated to be classified as a hazardous waste under major transportation and environmental regulations. However, final determination should always be made in consultation with your institution's Environmental Health and Safety (EHS) department.

General Characteristics of Similar Flavonoids:

Hazard CategoryTypical ClassificationRegulatory Status (DOT, IATA, IMDG/IMO)
Acute ToxicityData not available; generally considered lowNot Regulated
Skin Corrosion/IrritationMay cause skin irritation[2]Not Regulated
Serious Eye Damage/IrritationMay cause eye irritation[2]Not Regulated
Environmental HazardsData not availableNot Regulated

Step-by-Step Disposal Protocol

This protocol outlines the recommended steps for the safe disposal of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE.

  • Eye Protection: Safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are recommended[3].

  • Hand Protection: Wear protective gloves that are chemically compatible with the substance[2].

  • Skin and Body Protection: A lab coat or long-sleeved clothing should be worn[2].

2. Waste Minimization: In line with best laboratory practices, aim to minimize the amount of waste generated.

  • Order only the necessary quantities of the chemical.

  • Ensure efficient use of the material in experiments to reduce surplus.

3. Segregation of Waste: Proper segregation is crucial to prevent accidental chemical reactions.

  • Do not mix 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Keep it separate from incompatible materials. As a general rule, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds[4].

4. Waste Container Selection and Labeling:

  • Container: Use a container that is chemically compatible with the flavone. The original container is often the best choice[5]. The container must be in good condition, free of leaks, and have a secure, screw-on cap[4][6].

  • Labeling: Clearly label the waste container with the full chemical name: "5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide". Include the concentration and quantity of the waste. Ensure the label is legible and securely attached to the container.

5. Storage of Waste:

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[4][7].

  • The SAA should be at or near the point of waste generation[7].

  • Ensure the container is kept closed except when adding waste[7].

6. Disposal Request and Pickup:

  • Once the waste container is full or you have no further use for the chemical, contact your institution's EHS or hazardous waste management department to arrange for pickup[5][7].

  • Do not attempt to dispose of the chemical down the drain or in regular trash unless explicitly permitted by your EHS department and local regulations[5][8].

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.

A Start: Have 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide for Disposal B Consult Institutional EHS for Specific Disposal Guidelines A->B C Is it classified as hazardous waste? B->C D Follow Hazardous Waste Disposal Protocol C->D Yes E Follow Non-Hazardous Waste Disposal Protocol C->E No F Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat D->F E->F K Dispose as per EHS (e.g., drain, regular trash if explicitly approved) E->K G Segregate Waste in a Compatible, Labeled Container F->G H Store in Designated Satellite Accumulation Area G->H I Arrange for EHS Pickup H->I J End: Waste Properly Disposed I->J K->J

References

Safeguarding Your Research: A Guide to Handling 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide, a comprehensive PPE program is the first line of defense to minimize exposure and ensure personal safety.[2] The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationsRationale
Eye Protection Safety Glasses or GogglesChemical splash goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3]Protects eyes from potential splashes or airborne particles of the compound.[4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for handling a wide range of chemicals.[4] For prolonged or high-exposure tasks, consider thicker, chemical-resistant gloves.Prevents direct skin contact with the compound.[4][5]
Body Protection Laboratory CoatA long-sleeved, properly fitting lab coat.Protects skin and personal clothing from accidental spills and contamination.[4]
Respiratory Protection Not generally required under normal use with adequate ventilation.A NIOSH-approved respirator may be necessary if handling large quantities, generating dust, or if engineering controls are insufficient.[6][7]Minimizes inhalation of airborne particles, especially if the compound is a fine powder.
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes that cover the entire foot.Protects feet from spills and falling objects.[5]

Operational Plan: Safe Handling Protocol

A systematic approach to handling 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide is crucial to maintain a safe laboratory environment.

1. Engineering Controls:

  • Ventilation: Always handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.[8]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order.

2. Procedural Steps for Handling:

  • Preparation: Before handling, review this guide and any available safety information. Ensure all necessary PPE is clean, in good condition, and properly worn.

  • Weighing and Transferring:

    • Conduct these operations in a fume hood or on a dedicated bench space with minimal air currents to avoid generating dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

    • Avoid creating dust clouds. If the compound is a fine powder, handle it with extra care.

  • Solution Preparation:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a controlled heating source like a heating mantle or water bath; avoid open flames.[8]

  • General Practices:

    • Avoid eating, drinking, or smoking in the laboratory.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

    • Keep containers of the compound tightly closed when not in use.[3][9][10]

Disposal Plan: Waste Management

Proper disposal of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[11] As a precaution, treat all waste containing this compound as hazardous unless determined otherwise by institutional protocols.[12]

1. Waste Segregation:

  • Do not mix waste containing this compound with other waste streams to prevent unknown chemical reactions.[12]

  • Segregate solid and liquid waste into separate, clearly labeled containers.

2. Solid Waste Disposal:

  • Contaminated Materials: Used gloves, weighing paper, and other contaminated disposable materials should be placed in a designated, labeled hazardous waste container.[13]

  • Excess Compound: Unused or excess solid compound should be collected in a clearly labeled hazardous waste container. Sweep up any spills of solid material and place it in the waste container.[3][9]

3. Liquid Waste Disposal:

  • Solutions: Solutions containing the compound should be collected in a designated, labeled hazardous liquid waste container.

  • Container Type: Use compatible containers, such as glass or polyethylene, with secure, leak-proof lids.[12]

  • Labeling: Immediately label all waste containers with "Hazardous Waste" and the full chemical name: "5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide".[11]

4. Institutional Procedures:

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Contact your Environmental Health and Safety (EHS) department for pickup and disposal of full waste containers.[12]

  • Never dispose of this compound down the drain.[8]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Information B Don Personal Protective Equipment A->B C Weigh and Transfer in Fume Hood B->C D Prepare Solution C->D E Conduct Experiment D->E F Segregate Solid and Liquid Waste E->F G Label Hazardous Waste Containers F->G H Store in Designated Waste Area G->H I Contact EHS for PICKUP H->I J End of Process I->J

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.